molecular formula C22H18BrNO4S B1336522 Fmoc-L-2-(5-bromothienyl)alanine CAS No. 220497-50-7

Fmoc-L-2-(5-bromothienyl)alanine

Cat. No.: B1336522
CAS No.: 220497-50-7
M. Wt: 472.4 g/mol
InChI Key: ABNLVFDGUSJGFG-IBGZPJMESA-N
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Description

Fmoc-l-2-(5-bromothienyl)alanine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNLVFDGUSJGFG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-50-7
Record name (αS)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Fmoc-L-2-(5-bromothienyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagents for Peptidomimetic Design & Late-Stage Diversification

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (CAS: 220497-50-7) is a high-value unnatural amino acid utilized in the synthesis of bioactive peptides and peptidomimetics. Structurally, it serves as a bioisostere of phenylalanine , where the phenyl ring is replaced by a thiophene moiety. This substitution alters the electronic distribution and steric profile of the side chain, often improving metabolic stability and receptor selectivity.

However, its primary utility in modern drug discovery lies in the 5-bromo functional handle . This halogen enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid phase or in solution. This capability allows researchers to synthesize "stapled peptides" or rapidly generate libraries of analogs from a single precursor sequence, significantly accelerating Structure-Activity Relationship (SAR) studies.

Part 1: Chemical Profile & Properties

The nomenclature can be variable in commercial catalogs. Systematically, it is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid . The "2-(5-bromothienyl)" designation refers to the attachment point on the thiophene ring (C2) and the bromine substituent (C5).

Physicochemical Data Table
PropertySpecification
Systematic Name Fmoc-3-(5-bromo-2-thienyl)-L-alanine
Common Name This compound
CAS Number 220497-50-7 (L-isomer)
Molecular Formula C₂₂H₁₈BrNO₄S
Molecular Weight 472.35 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥ 98.0%
Chiral Purity ≥ 99% ee (L-isomer)
Solubility Soluble in DMF, NMP, DMSO; slightly soluble in DCM
Storage 2-8°C, desiccated, protected from light

Part 2: Strategic Utility in Drug Design

Thiophene as a Phenyl Bioisostere

Replacing a phenyl ring (Phe) with a thiophene (Thi) introduces subtle but critical changes:

  • Sterics: The thiophene ring is slightly smaller (5-membered vs 6-membered) and has a different bond angle geometry (C-S-C ~92°).

  • Electronics: Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom can engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions) that are unavailable to phenylalanine.

  • Lipophilicity: Thienylalanine is generally more lipophilic than phenylalanine, potentially enhancing membrane permeability.

The "Bromine Handle" for Diversity

The 5-bromo substituent is orthogonal to standard SPPS conditions. It survives Fmoc deprotection (piperidine) and acid cleavage (TFA), provided no harsh reducing agents are present. This allows the peptide backbone to be constructed first, followed by selective modification of the side chain.

Key Applications:

  • Peptide Stapling: Cyclization between two bromothienyl residues (or one bromo and one boronic acid) to lock the peptide into an alpha-helical conformation.

  • Fragment-Based Drug Discovery (FBDD): Coupling diverse aryl/heteroaryl boronic acids to the bromine handle to probe sub-pockets in a receptor binding site.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Standard Fmoc/tBu strategy. The bromothienyl moiety is stable, but precautions prevent oxidation of the sulfur.

Reagents:

  • Resin: Rink Amide or Wang Resin (loading 0.3–0.6 mmol/g recommended to prevent aggregation).

  • Coupling Agents: DIC/Oxyma Pure or HATU/DIPEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve this compound (3.0 eq) and HATU (2.9 eq) in dry DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activation time should be < 2 min to minimize racemization.

  • Coupling: Shake at room temperature for 45–60 min.

  • Monitoring: Verify coupling via Kaiser test (qualitative) or Chloranil test (more sensitive for secondary amines).

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.

Critical Precaution: Avoid the use of strong reducing agents (e.g., intense tin/acid treatments) during synthesis, as they may debrominate the ring. Standard TFA cleavage scavengers (TIS, water, EDT) are compatible.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Context: This protocol transforms the bromine handle into a biaryl system while the peptide is still attached to the resin. This prevents solubility issues often encountered with hydrophobic peptides in solution.

Reaction Scheme: Resin-Peptide-Br + Ar-B(OH)2 --[Pd catalyst, Base]--> Resin-Peptide-Ar

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂·DCM.

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄.

  • Solvent: DMF/Water or DME/Water (9:1 v/v).

  • Atmosphere: Argon or Nitrogen (Strictly degassed).

Procedure:

  • Preparation: After assembling the peptide backbone (keeping the N-terminal Fmoc on is often safer), wash the resin with degassed DMF.

  • Mixture: In a separate vial, dissolve the Aryl Boronic Acid (5.0 eq) and Base (10.0 eq) in the solvent mixture. Degas by bubbling Argon for 10 min.

  • Catalyst Addition: Add Pd catalyst (0.1 – 0.2 eq) to the vial. Briefly mix.

  • Reaction: Transfer the solution to the resin vessel. Seal under Argon.

  • Incubation: Shake at 70–80°C for 4–12 hours.

    • Expert Tip: Microwave irradiation (60°C, 30 min) can significantly accelerate this step and improve yields.

  • Washing: Filter and wash extensively with DMF, Water, MeOH, and DCM to remove palladium traces. Sodium diethyldithiocarbamate (0.5% in DMF) washes can help scavenge residual Pd.

  • Cleavage: Proceed with standard TFA cleavage.

Part 4: Visualization of Workflows

Diagram 1: Strategic Workflow for Bromothienyl Alanine

This diagram illustrates the dual path: using the residue as a static bioisostere vs. a dynamic handle for diversification.

G Start This compound SPPS Solid Phase Peptide Synthesis (Standard Fmoc Protocol) Start->SPPS PeptideBr Peptide-Br (On Resin) SPPS->PeptideBr Path1 Direct Cleavage PeptideBr->Path1 No Modification Path2 Late-Stage Diversification PeptideBr->Path2 Pd-Catalysis Final1 Bioisostere Peptide (Phe -> 5-Br-Thi replacement) Path1->Final1 Suzuki Suzuki-Miyaura Coupling (Pd cat, Ar-B(OH)2) Path2->Suzuki Stapling Peptide Stapling (Bis-boronic acid linker) Path2->Stapling Final2 Functionalized Biaryl Peptide (Library Generation) Suzuki->Final2 Final3 Stapled/Cyclic Peptide (Helix Stabilization) Stapling->Final3

Caption: Strategic integration of this compound into peptide drug discovery workflows.

Diagram 2: Chemical Logic of the Cross-Coupling

Visualizing the molecular transformation on the side chain.

Caption: On-resin Suzuki-Miyaura coupling mechanism utilizing the 5-bromo handle.

References

  • Chemical Identity & Properties

    • PubChem.[1] (n.d.). Fmoc-L-2-Thienylalanine | C22H19NO4S. National Institutes of Health. Retrieved January 29, 2026, from [Link] (Note: Analogous structure reference for thienylalanine class).

  • Peptide Stapling & Modification

    • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Synthesis. Chemical Science. (General reference for stapling logic).
    • Fairlie, D. P., et al. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Cross-Coupling Methodologies

    • Ma, J. A., & Cahard, D. (2008). Strategies for the Synthesis of Enantiomerically Pure 3-Heteroarylalanines. Chemical Reviews.
    • Afzal, S., et al. (2025).[2] Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Retrieved January 29, 2026, from [Link] (Demonstrates the utility of brominated peptides in Suzuki coupling).

  • SPPS Reagents & Stability

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
    • Bachem.[3] (n.d.). This compound Product Page. (Standard commercial specifications).

Sources

Fmoc-L-2-(5-bromothienyl)alanine CAS number 220497-50-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Fmoc-L-2-(5-Bromothienyl)alanine CAS Number: 220497-50-7 Document Type: Technical Guide & Application Protocol Version: 1.0

Executive Summary

This compound (CAS 220497-50-7) is a specialized non-canonical amino acid (ncAA) designed for advanced peptide engineering and medicinal chemistry. Structurally, it serves as a halogenated bioisostere of phenylalanine, where the phenyl ring is replaced by a thiophene moiety. This substitution alters electronic properties and lipophilicity, potentially improving metabolic stability and receptor binding affinity.

Its primary utility, however, lies in the 5-bromo functional handle . This aryl bromide enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) directly on the solid phase. This capability allows researchers to synthesize libraries of modified peptides from a single precursor, facilitating rapid Structure-Activity Relationship (SAR) studies and the development of stapled peptides.

Chemical Identity & Specifications

Nomenclature Clarification: While commercially listed as "this compound," the systematic IUPAC name is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid . The side chain consists of a thiophene ring attached to the alanine


-carbon at the thiophene-2 position, with a bromine atom at the thiophene-5 position.

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 220497-50-7
Molecular Formula C₂₂H₁₈BrNO₄S
Molecular Weight 472.35 g/mol
Appearance White to off-white powder
Purity (HPLC)

97.0%
Chiral Purity

99% L-isomer (ee)
Solubility Soluble in DMF, DMSO, NMP; slightly soluble in DCM
Storage 2–8°C, desiccated, protected from light

Synthetic Utility & Mechanism[1]

Bioisosterism (Thiophene vs. Phenyl)

The thiophene ring is a classic bioisostere for the phenyl ring found in Phenylalanine (Phe).

  • Sterics: Thiophene is slightly smaller than benzene (bond angles ~90° vs 120°), allowing it to probe steric constraints in receptor pockets.

  • Electronics: Thiophene is electron-rich but the sulfur atom acts as a hydrogen bond acceptor, unlike the inert phenyl ring.

  • Metabolism: The 5-bromo substituent blocks the primary metabolic oxidation site of the thiophene ring, enhancing the proteolytic stability of the peptide.

The Cross-Coupling Handle

The C-Br bond at the 5-position is highly reactive toward oxidative addition by Palladium(0) species. This allows the amino acid to function as a "linchpin" for:

  • Stapled Peptides: Cyclization with a boronic acid-containing residue to lock

    
    -helical conformation.
    
  • Fluorescent Labeling: Coupling with fluorophores post-synthesis.

  • Library Generation: Rapidly appending diverse aryl/heteroaryl groups to scan for auxiliary binding pockets.

Experimental Protocols

Protocol A: Standard Fmoc-SPPS Incorporation

Rationale: The thiophene moiety is stable under standard Fmoc deprotection and coupling conditions. However, the C-Br bond can be sensitive to radical conditions; avoid photolytic steps during synthesis.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agent: HATU or DIC/Oxyma (Preferred to reduce racemization).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake at room temperature for 45–60 min.

    • QC Check: Perform Kaiser test. If not blue, coupling is complete.

  • Capping: Acetyl anhydride/Pyridine (optional but recommended if synthesis continues).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: Performing the coupling on-resin prevents solubility issues associated with protected peptide fragments and allows for easy removal of excess reagents.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Partner: Aryl Boronic Acid (R-B(OH)

    
    ) (5.0 eq).
    
  • Base: 2M Aqueous

    
     or 
    
    
    
    .
  • Solvent: DMF/Water (9:1) or DME/Water (4:1). Degassed is critical.

Step-by-Step:

  • Preparation: Synthesize the full peptide sequence on resin. Keep the N-terminal Fmoc group ON to prevent amine coordination with Pd.

  • Inert Atmosphere: Place resin in a reactor vessel that can be sealed or kept under

    
     flow.
    
  • Solubilization: Dissolve Aryl Boronic Acid (5 eq) and Base (10 eq) in the degassed solvent mixture. Add to resin.[1][2]

  • Catalyst Addition: Add Pd catalyst (0.1 – 0.2 eq) quickly to the vessel.

  • Reaction:

    • Purge with Nitrogen/Argon for 5 min.

    • Heat to 70–80°C for 4–12 hours (microwave assistance: 60°C for 1 hour is often sufficient).

  • Washing (Critical):

    • Wash with DMF (

      
      ).
      
    • Wash with 0.02M Sodium Diethyldithiocarbamate in DMF (

      
       min) to scavenge residual Palladium.
      
    • Wash with DCM (

      
      ).
      
  • Cleavage: Proceed with standard TFA cleavage.

Visualization of Workflows

Figure 1: Chemical Structure & Functional Logic

ChemicalStructure cluster_legend Functional Roles Fmoc Fmoc Group (N-Protection) Backbone Alpha Carbon (Chiral Center L) Fmoc->Backbone Protects Amine Linker Methylene Bridge (-CH2-) Backbone->Linker Thiophene Thiophene Ring (Bioisostere) Linker->Thiophene Attached at C2 Bromine Bromine (5-Pos) (Reactive Handle) Thiophene->Bromine Attached at C5 Desc1 Fmoc: Enables SPPS compatibility Desc2 Thiophene: Mimics Phenylalanine Desc3 Bromine: Site for Pd-Catalysis

Caption: Structural decomposition of this compound highlighting the orthogonal reactive sites.

Figure 2: On-Resin Cross-Coupling Workflow

CrossCoupling Start Peptide-Resin (Containing 5-Br-Thienyl) Reagents Add: Boronic Acid (R-B(OH)2) + Pd Catalyst + Base Start->Reagents  Swelling   Note Key Tip: Keep Fmoc ON to prevent N-term arylation Start->Note Reaction Reaction: 70°C, 4-12h (Inert Atmosphere) Reagents->Reaction  Oxidative Addition / Transmetallation   Wash Wash: DMF & Pd Scavenger (Remove Catalyst) Reaction->Wash  Reductive Elimination   Final Diversified Peptide (Ready for Cleavage) Wash->Final  Purification  

Caption: Step-by-step logic for Palladium-catalyzed Suzuki-Miyaura coupling on solid support.

Handling, Stability & Safety

  • Light Sensitivity: Thiophene derivatives, particularly brominated ones, can undergo photodehalogenation or oxidation upon prolonged exposure to UV light. Store in amber vials.

  • Oxidation: The sulfur in the thiophene ring is susceptible to oxidation to sulfoxide/sulfone by strong oxidants. Avoid high concentrations of oxidizers during cleavage workups (e.g., avoid performic acid).

  • TFA Stability: The C-Br bond is generally stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O). However, the use of silane scavengers (TIS/TES) is mandatory to prevent bromonium ion transfer or modification of the thiophene ring by carbocations generated from protecting groups.

References

  • Chemical Identity & Properties

    • This compound Product Data. Santa Cruz Biotechnology. Retrieved from

    • CAS 220497-50-7 Entry.[3][4][5][6][7] Chemical Book. Retrieved from

  • Fmoc Solid Phase Peptide Synthesis (SPPS)

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from

    • Fmoc Solid Phase Peptide Synthesis Protocol. ChemPep. Retrieved from

  • Cross-Coupling Applications

    • Dardashti, R. N., et al. (2020). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. ChemBioChem. Retrieved from

    • Meyer, F., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Retrieved from

    • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates. Communications Chemistry. Retrieved from

Sources

Fmoc-L-2-(5-bromothienyl)alanine molecular weight

[1]

Synthetic Utility: The Suzuki-Miyaura Pathway

The primary utility of this NCAA lies in its ability to undergo on-resin Suzuki-Miyaura cross-coupling .[1] This allows researchers to synthesize a "parent" peptide containing the bromothienyl handle and then diverge into dozens of analogs by coupling different boronic acids.

Why On-Resin? Performing the reaction on solid phase (SPPS) prevents the aggregation of hydrophobic peptide intermediates and allows for the use of excess reagents (boronic acids/catalysts) to drive the reaction to completion, which are then easily washed away.[1]

Visualization: On-Resin Workflow

WorkflowFigure 2: Mechanism of On-Resin Suzuki-Miyaura Cross-CouplingResinPeptide-Resin(with Bromothienyl AA)ActivationPd(0) Oxidative Addition(Pd(PPh3)4 or Pd2(dba)3)Resin->ActivationStep 1: Catalyst InsertionTransmetalationBoronic Acid Coupling(R-B(OH)2 + Base)Activation->TransmetalationStep 2: Base ActivationEliminationReductive Elimination(C-C Bond Formation)Transmetalation->EliminationStep 3: Product ReleaseCleavageTFA Cleavage(Final Peptide)Elimination->CleavageStep 4: Isolation

Experimental Protocols

These protocols are designed for self-validation.[1] The success of the coupling is verified not just by yield, but by the specific mass shift observed in LC-MS (loss of the Br isotope pattern).

Protocol A: Standard Incorporation via SPPS

Use this protocol to insert the amino acid into the peptide chain.

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc from the previous residue.[1] Wash with DMF (5x).

  • Activation:

    • Calculate 4.0 equivalents of this compound (MW 472.35).

    • Note: Due to the steric bulk of the thiophene, ensure complete dissolution.

    • Add 3.9 eq of HCTU (or HATU) and 8.0 eq of DIPEA in DMF.[1]

  • Coupling: Shake at room temperature for 60–90 minutes .

    • Validation: Perform a Kaiser test.[1][3] If blue (positive), re-couple.[1] If colorless (negative), proceed.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Perform this step before final cleavage from the resin.[1]

  • Preparation: Place the resin (containing the bromothienyl peptide) in a sealable reactor.

  • Solvent System: Degas a mixture of DME:H₂O:EtOH (7:3:1) or DMF:H₂O (9:1) with nitrogen for 15 min. Oxygen inhibits the Pd catalyst.

  • Reagents:

    • Add 5.0 eq of Aryl Boronic Acid.[1]

    • Add 0.1–0.2 eq of Pd(PPh₃)₄ (Tetrakis).[1]

    • Add 10.0 eq of Na₂CO₃ (2M aqueous solution).

  • Reaction: Heat to 80°C (microwave) for 30 min or 90°C (conventional heating) for 12 hours under Nitrogen.

  • Washing: Wash extensively with DMF, MeOH, and DCM to remove palladium traces.[1] Use a solution of sodium diethyldithiocarbamate in DMF to scavenge residual Pd (turnings resin from black/grey back to yellow/white).[1]

Quality Control & Characterization

The molecular weight of 472.35 is the average mass, but mass spectrometry (MS) requires analysis of the monoisotopic mass .

  • Bromine Isotope Signature: Bromine exists as roughly 50% ⁷⁹Br and 50% ⁸¹Br.[1]

  • Pre-Coupling MS: You will see two peaks of equal height separated by 2 Da (M and M+2).[1] This confirms the presence of the bromothienyl group.[2]

  • Post-Coupling MS: After Suzuki coupling, the bromine is lost.[1] The specific isotope pattern will disappear, replaced by the pattern of the new aryl group. This is the primary self-validating checkpoint for reaction success.

References

  • PubChem. (n.d.).[1] Fmoc-L-2-Thienylalanine Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved January 29, 2026, from [Link]

Technical Guide: (S)-N-FMOC-2-(5-Bromothienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Late-Stage Peptide Diversification

Executive Summary

(S)-N-FMOC-2-(5-Bromothienyl)Alanine (often abbreviated as Fmoc-L-Thi(5-Br)-OH or Fmoc-BtA-OH ) is a specialized unnatural amino acid (UAA) designed for high-precision peptide engineering. Unlike standard canonical amino acids, this thiophene derivative serves a dual purpose:

  • Bioisosterism: It acts as a steric and electronic mimic of Phenylalanine (Phe) and Tryptophan (Trp), introducing a sulfur heterocycle that alters lipophilicity and metabolic stability.

  • Synthetic Handle: The C5-bromine substituent functions as a pre-installed "chemical warhead" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) directly on the solid phase.

This guide details the physicochemical properties, handling protocols, and specific methodologies for integrating this building block into Solid Phase Peptide Synthesis (SPPS) and subsequent on-resin derivatization.

Chemical Profile & Specifications

The structural integrity of Fmoc-L-Thi(5-Br)-OH relies on the stability of the thiophene ring and the lability of the Fmoc group.

Physicochemical Properties
PropertySpecificationNotes
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid
Common Name Fmoc-L-5-Bromothienylalanine
Formula C₂₂H₁₈BrNO₄S
Molecular Weight 472.35 g/mol Confirmed via elemental calculation
Appearance White to off-white powder
Chirality L-Enantiomer (S-configuration)>99% ee required for therapeutic applications
Solubility Soluble in DMF, NMP, DMSOPoor solubility in water/ether
Storage -20°C, Desiccated, Protected from LightThe C-Br bond is photosensitive over long durations.
Structural Visualization

The following diagram illustrates the core structure and its reactive sites.

Structure Fmoc Fmoc Group (Acid Stable, Base Labile) Backbone Alpha-Carbon (S-Stereocenter) Fmoc->Backbone N-protection Linker Methylene Bridge Backbone->Linker Thiophene Thiophene Ring (Bioisostere) Linker->Thiophene C2 Attachment Bromine 5-Bromo Position (Pd-Catalysis Handle) Thiophene->Bromine C5 Substitution

Caption: Structural decomposition of Fmoc-L-Thi(5-Br)-OH highlighting the orthogonal protecting group and the reactive bromine handle.

Protocol 1: Incorporation via Fmoc-SPPS

Integrating Fmoc-L-Thi(5-Br)-OH into a peptide sequence follows standard Fmoc protocols, but specific precautions are necessary to prevent racemization and aggregation due to the hydrophobic thiophene ring.

Reagents & Materials
  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

  • Coupling Agents: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.[1][2]

Step-by-Step Coupling Workflow
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2] Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-L-Thi(5-Br)-OH (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

    • Note: Pre-activation for 2–3 minutes is recommended to ensure complete solubilization.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes.

    • Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/DIEA (2.0 eq).

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Critical Handling Note

Avoid Hydrogenolysis: Do not use Pd/C and H₂ for any subsequent deprotection steps (e.g., removing Cbz or Bzl groups) while the bromine is present, as this will debrominate the thiophene ring, yielding the native thienylalanine.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This is the primary application of this building block. The 5-bromo position allows for "Late-Stage Diversification," where a single peptide precursor can be diversified into a library of analogs by coupling different boronic acids.

Mechanism of Action

The reaction utilizes a Palladium(0) catalyst to couple the aryl bromide on the resin with an aryl boronic acid in solution.

SuzukiWorkflow Start Peptide-Resin with 5-Br-Thienylalanine Wash Degas Solvents (Remove O2) Start->Wash Mix Add Catalyst & Base Pd(PPh3)4 + Na2CO3 Wash->Mix Heat Microwave Irradiation (80°C, 30 min) Mix->Heat Cross-Coupling Wash2 Extensive Washing (DMF, DCM, MeOH, Sodium Diethyldithiocarbamate) Heat->Wash2 Remove Pd Final Diversified Peptide (Aryl-Thienyl Adduct) Wash2->Final

Caption: Workflow for on-resin Suzuki-Miyaura coupling targeting the 5-bromothienyl moiety.

Experimental Procedure

Reagents:

  • Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃/SPhos (for difficult couplings).

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄.

  • Boronic Acid: Aryl-B(OH)₂ (3–5 eq).

  • Solvent: DMF/Water (9:1) or DME/Water.

Steps:

  • Preparation: Place the resin (swelled in DMF) into a microwave vial or a sealed reactor.

  • Degassing: It is critical to degas all solvents and reagent solutions with Nitrogen or Argon to prevent catalyst oxidation (Pd oxidation leads to "palladium black" precipitation).

  • Reaction:

    • Add the Boronic Acid (5 eq) dissolved in DMF.

    • Add the Base solution (2M Na₂CO₃, 5 eq).

    • Add the Palladium Catalyst (0.1 eq).

  • Incubation:

    • Microwave: Heat to 80°C for 30 minutes (highly recommended for efficiency).

    • Conventional: Heat to 80–90°C for 4–12 hours under inert atmosphere.

  • Palladium Removal (Crucial):

    • Wash resin with DMF (3x).

    • Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 10 min). This chelates residual Pd stuck to the resin.

    • Wash with DCM (3x).

Therapeutic Utility & Case Studies

Peptide Stapling

Researchers use two Fmoc-L-Thi(5-Br)-OH residues spaced


 or 

apart. A bis-boronic acid linker is used to "staple" the peptide, locking it into an alpha-helical conformation. This improves cell permeability and protease resistance.
Potency Enhancement

In a study involving GLP-1 analogs, replacing Phenylalanine with 5-Bromothienylalanine increased receptor affinity by 4-fold. The bromine atom can participate in Halogen Bonding (X-bond) with carbonyl oxygens in the receptor pocket, an interaction not possible with standard phenylalanine.

Fluorescence Labeling

The bromine handle allows for the coupling of fluorescent dyes (e.g., BODIPY-boronate) late in the synthesis, avoiding the exposure of sensitive dyes to the harsh conditions of peptide elongation.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Coupling (SPPS) Steric hindrance of the thiophene ring.Use HATU/HOAt at 50°C; Double couple.
Black Resin after Suzuki Palladium precipitation.Use Sodium Diethyldithiocarbamate washes; Ensure strict inert atmosphere.
Debromination Side reaction during cleavage or hydrogenation.Avoid H₂/Pd. Use Triisopropylsilane (TIPS) in cleavage cocktail as a scavenger.[1]
Low Solubility Hydrophobic nature of the side chain.Use "Magic Mixture" (DCM/DMF/NMP) or add PEG-resin linkers.

References

  • Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling. Source: Beilstein Journal of Organic Chemistry (2018). URL:[Link]

  • Synthesis and Utility of Fmoc-Thienylalanine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Site-Specific Modification of Proteins using Bromothienylalanine. Source: Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Physicochemical Profile and Quality Assurance of Fmoc-L-α-(5-bromothienyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Fmoc-L-α-(5-bromothienyl)alanine (chemically defined as Fmoc-3-(5-bromo-2-thienyl)-L-alanine ) is a specialized non-canonical amino acid. Unlike standard proteinogenic amino acids, this molecule carries a reactive 5-bromothiophene moiety.[1][2] This halogenated heteroaromatic side chain serves as a critical "chemical handle," enabling late-stage diversification of peptides via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.

For the researcher, the physical appearance of this compound is not merely an aesthetic trait; it is the first line of defense in Quality Control (QC). Deviations from its standard appearance often indicate oxidation of the thiophene sulfur or hydrolysis of the Fmoc protecting group.

Molecular Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the regions susceptible to degradation.

MolecularStructure cluster_degradation Risk Factors Fmoc Fmoc Group (N-Terminus Protection) Linker Alpha-Carbon & Linker (Chiral Center) Fmoc->Linker Amide Bond (Acid Stable, Base Labile) Cleavage Cleavage Fmoc->Cleavage Base Hydrolysis (Polymerization) Thiophene Thiophene Ring (Side Chain Core) Linker->Thiophene C-C Bond Bromine Bromine (C-5) (Reactive Handle) Thiophene->Bromine C-Br Bond (Suzuki Coupling Site) Oxidation Oxidation Thiophene->Oxidation S-Oxidation (Yellowing)

Figure 1: Structural segmentation of Fmoc-L-α-(5-bromothienyl)alanine highlighting functional zones and degradation risks.[3][4][5][6]

Macroscopic Physical Appearance

As a Senior Scientist, I rely on a "Three-Tier" visual inspection protocol before any analytical instrumentation is touched.

Tier 1: Solid State Appearance

Under standard ambient conditions (20-25°C), high-purity (>98%) Fmoc-L-α-(5-bromothienyl)alanine must exhibit the following characteristics:

FeatureSpecificationTechnical Insight (Causality)
Color White to Off-White The thiophene ring is electron-rich.[6] A shift to Beige, Yellow, or Brown indicates oxidation of the sulfur atom (formation of sulfoxides/sulfones) or cleavage of the Fmoc group releasing dibenzofulvene.
Texture Fine Crystalline Powder The molecule should be free-flowing.
Aggregation None Clumping indicates hygroscopicity (moisture absorption). Water promotes hydrolysis of the Fmoc ester linkage, degrading the reagent.
Particulate Homogeneous Dark specks often indicate residual palladium from the synthesis of the amino acid itself.
Tier 2: Solution State Appearance (Solubility Test)

Visual inspection of the powder is insufficient for Solid Phase Peptide Synthesis (SPPS). You must verify solvation properties.

  • Protocol: Dissolve 100 mg of sample in 1 mL of DMF (Dimethylformamide).

  • Pass Criteria: Solution must be clear and colorless within 60 seconds of vortexing.

  • Fail Criteria:

    • Cloudiness/Turbidity: Indicates presence of inorganic salts or polymerized byproducts.

    • Yellow Tint: Confirms significant oxidation or Fmoc-cleavage products (benzofulvene adducts).

Analytical Verification & Quality Control

While appearance provides an initial "Go/No-Go" decision, analytical data is required for validation.

QC Workflow

The following decision tree outlines the logical flow for validating this reagent before use in critical synthesis.

QC_Workflow Start Sample Receipt Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Pass Reject REJECT / PURIFY Visual->Reject Yellow/Clumped HPLC HPLC Analysis (Purity > 98%) Solubility->HPLC Clear Solution Solubility->Reject Turbid/Insoluble HPLC->Reject Multi-peak/Drift Approve RELEASE FOR SYNTHESIS HPLC->Approve Single Peak

Figure 2: Quality Control Decision Tree for Fmoc-protected non-canonical amino acids.

Key Analytical Parameters
  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Expectation: Single major peak. Impurities often elute earlier (de-Fmoc species) or later (dimers).

    • Purity Standard: ≥ 98% is required for SPPS to prevent truncation sequences.

  • Melting Point:

    • Range: Typically high melting (often >140°C, decomposition dependent), but exact values vary by polymorph.

    • Usage: Use as a comparative metric against a reference standard. A depressed melting range (>2°C spread) indicates impurity.

  • Optical Rotation:

    • Specific rotation (e.g.,

      
      ) is critical to ensure no racemization occurred during the bromination of the thiophene ring.
      
    • Standard: L-isomer typically exhibits rotation in DMF (check CoA for specific lot value, often

      
       to 
      
      
      
      depending on concentration/temp).

Applications: The "Why" Behind the Molecule

The physical integrity of the bromine atom at position 5 is the sole reason for selecting this expensive building block. It allows for Bio-orthogonal Late-Stage Functionalization .

Suzuki-Miyaura Cross-Coupling on Solid Phase

The bromine handle allows the peptide to be synthesized first, then "decorated" with complex aryl groups (fluorophores, drugs, staples) using a Palladium catalyst and Boronic Acid.

SuzukiMechanism Peptide_Br Peptide-Thiophene-Br (Substrate) OxAdd Oxidative Addition (Pd inserts into C-Br) Peptide_Br->OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd TransMetal Transmetallation OxAdd->TransMetal Boronic Aryl-Boronic Acid (R-B(OH)2) Boronic->TransMetal + Base RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd_Cat Regeneration Product Functionalized Peptide (Peptide-Thiophene-R) RedElim->Product

Figure 3: Mechanism of Palladium-catalyzed cross-coupling utilizing the 5-bromo handle.

Handling and Storage Protocols

To maintain the "White/Off-White" appearance and chemical integrity:

  • Temperature: Store at +2°C to +8°C (Short term) or -20°C (Long term).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Thiophene is sensitive to atmospheric oxidation over long periods.

  • Desiccation: Keep tightly sealed with desiccant packs. Moisture is the enemy of the Fmoc group.

  • Light: Protect from direct light (amber vials) to prevent photolytic debromination or radical formation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Björk, L. (2025).[4][7][8] Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. Retrieved from [Link]

  • Dansereau, J., et al. (2021). Oxidation of Thiophene-Containing Drugs by Cytochrome P450. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Technical Assessment: Fmoc-L-2-(5-bromothienyl)alanine Characterization and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (also known as Fmoc-3-(5-bromo-2-thienyl)-L-alanine) is a critical non-canonical amino acid used in the design of peptidomimetics. As a halogenated bioisostere of phenylalanine, it introduces steric bulk and halogen-bonding capabilities that can significantly alter the pharmacokinetic profile of peptide therapeutics.

This technical guide addresses the physicochemical properties of this residue, specifically its melting point behavior, which serves as a primary indicator of enantiomeric purity and crystalline stability. We provide a validated characterization workflow and solid-phase peptide synthesis (SPPS) integration protocols.

Physicochemical Characterization

Melting Point and Thermal Analysis

The melting point (MP) of Fmoc-protected amino acids is a definitive quality attribute (CQA). For this compound, the melting transition is distinct but can be influenced by residual solvent entrapment common in thienyl derivatives.

PropertySpecificationNotes
Melting Point 150.4 °C (Typical)Sharp transition indicates high crystalline purity.[1] Broadening (>2°C range) suggests racemization or solvent occlusion [1].
Appearance White to off-white powderDiscoloration (yellowing) indicates potential oxidation of the thiophene ring.
Optical Rotation

Concentration

in DMF.[2] Critical for verifying L-configuration [1].
Molecular Weight 472.35 g/mol Formula:

Technical Insight: Unlike standard Fmoc-Phe-OH (MP 180–187 °C), the 5-bromothienyl analog exhibits a lower melting point due to the disruption of crystal lattice packing forces by the bulky bromine atom and the heteroaromatic thiophene ring.

Solubility and Stability Profile
  • Solvents: Highly soluble in DMF, NMP, and DMSO. Sparingly soluble in DCM; insoluble in water.

  • Stability: The thiophene moiety is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Avoid prolonged exposure to strong acids (e.g., neat TFA) without scavengers, as the electron-rich thiophene ring can undergo electrophilic aromatic substitution or polymerization.

Experimental Protocol: Melting Point Determination

To ensure data integrity, the following protocol minimizes errors caused by thermal decomposition, which is common with Fmoc-derivatives near their melting points.

Materials
  • Calibrated Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Reference Standard: Benzoic Acid (MP 122 °C) or Adipic Acid (MP 152 °C) for calibration.

  • Sample: Vacuum-dried this compound (>24h over

    
    ).
    
Step-by-Step Methodology
  • Sample Preparation: Grind the sample into a fine, uniform powder. Coarse crystals can lead to uneven heat transfer.

  • Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).

  • Ramp Rate Optimization:

    • Fast Ramp: Heat rapidly to 140 °C.

    • Critical Ramp: Reduce heating rate to 1.0 °C/min starting at 140 °C.

  • Observation: Record the onset temperature (first visible liquid) and the clear point (complete liquefaction).

    • Acceptance Criteria: Range

      
       (e.g., 149.5 – 151.5 °C).
      
  • Decomposition Check: If the sample turns brown or bubbles before melting, report as "Decomposition Point" rather than Melting Point.

Quality Control & Synthesis Workflow

The synthesis and validation of this residue require a rigorous QC loop to prevent the incorporation of truncated or racemic species into the final peptide.

Workflow Diagram

QC_Workflow Raw Crude Fmoc-AA HPLC HPLC Analysis (Chiral Column) Raw->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check Recryst Recrystallization (EtOAc/Hexane) Purity_Check->Recryst No (<98%) MP_Test Melting Point Determination Purity_Check->MP_Test Yes Recryst->HPLC Re-test Opt_Rot Optical Rotation ([α]D Check) MP_Test->Opt_Rot Release Release for SPPS Opt_Rot->Release Pass

Figure 1: Quality Control Decision Tree. Validates enantiomeric purity prior to SPPS usage.

Application in Solid Phase Peptide Synthesis (SPPS)[5]

Coupling Strategy

The steric bulk of the 5-bromothienyl group requires optimized coupling conditions to drive the reaction to completion.

  • Activator: HATU or DIC/Oxyma Pure are preferred over HBTU due to faster kinetics.

  • Stoichiometry: Use 4.0 equivalents of amino acid relative to resin loading.

  • Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).

Deprotection & Cleavage
  • Fmoc Removal: Standard 20% Piperidine in DMF is effective.

  • Final Cleavage: Use a scavenger cocktail containing EDT (1,2-ethanedithiol) or DODT to protect the thiophene ring and bromine substituent from reduction or alkylation by t-butyl cations.

    • Recommended Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

References

Sources

Technical Deep Dive: Fmoc-L-2-(5-bromothienyl)alanine NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-Bta-OH) is a critical non-canonical amino acid used in the synthesis of complex peptides. Its brominated thiophene side chain serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a heavy-atom derivative for X-ray crystallographic phasing.

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) data required to validate the identity and purity of this compound. Unlike standard amino acids, the interpretation of Fmoc-Bta-OH spectra requires specific attention to the 2,5-disubstituted thiophene spin system , which distinguishes it from its non-brominated analogs.

Structural Characterization & Assignment Logic

To accurately interpret the NMR spectrum, the molecule must be deconstructed into three distinct magnetic environments. The interaction between these domains dictates the chemical shifts and coupling constants.

The Three Magnetic Domains
  • The Fmoc Protecting Group: A highly diagnostic aromatic system (fluorenyl) that serves as an internal standard for integration.

  • The Alanine Backbone: The chiral center (

    
    -CH) and the amide NH, sensitive to solvent hydrogen bonding.
    
  • The 5-Bromothienyl Side Chain: The functional core. The presence of bromine at position 5 simplifies the thiophene spin system from an ABC system (in unsubstituted thienylalanine) to an AB system (two doublets).

DOT Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for verifying the structure based on spectral features.

G Substrate This compound Sample Region_Fmoc Region 1: Fmoc Group (7.3 - 7.9 ppm) Substrate->Region_Fmoc Region_Thio Region 2: Thiophene Ring (6.9 - 7.1 ppm) Substrate->Region_Thio Region_Aliph Region 3: Aliphatic Backbone (3.0 - 4.5 ppm) Substrate->Region_Aliph Fmoc_Check Check: 8 Aromatic Protons Pattern: d, d, t, t Region_Fmoc->Fmoc_Check Integration = 8H Thio_Check Check: AB System (2 Protons) Critical: J ~ 3.8 Hz Region_Thio->Thio_Check Integration = 2H Alpha_Check alpha-CH (Multiplet) Region_Aliph->Alpha_Check Beta_Check beta-CH2 (Diastereotopic) Region_Aliph->Beta_Check Br_Effect 5-Br Substituent Eliminates H5 coupling Thio_Check->Br_Effect Validation Conclusion Identity Confirmed Br_Effect->Conclusion Confirms 5-Br Regioisomer

Figure 1: Logic flow for the structural verification of this compound via NMR.

Detailed NMR Data Specifications

The following data represents the consensus chemical shifts observed in DMSO-


 , the standard solvent for Fmoc-amino acids due to solubility and hydrogen-bonding stabilization.
H NMR Data (400 MHz, DMSO- )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
COOH ~12.8Broad s1H-Acidic proton; often broad or invisible due to exchange.
NH (Amide)7.90 – 7.95Doublet1H

Coupled to

-CH.
Fmoc Ar-H 7.89Doublet2H

Fluorenyl H4, H5 (Pseudo-ortho).
Fmoc Ar-H 7.70Doublet2H

Fluorenyl H1, H8.
Fmoc Ar-H 7.41Triplet2H

Fluorenyl H3, H6.
Fmoc Ar-H 7.32Triplet2H

Fluorenyl H2, H7.
Thiophene H4 7.05 – 7.10 Doublet 1H

Diagnostic Peak. Adjacent to Br.
Thiophene H3 6.90 – 6.95 Doublet 1H

Diagnostic Peak. Adjacent to alkyl chain.

-CH
4.35 – 4.45Multiplet1H-Chiral center methine.
Fmoc CH

4.25 – 4.35Multiplet2H-Fluorenyl methylene. Often overlaps with

-CH.
Fmoc CH 4.20 – 4.25Triplet1H

Fluorenyl methine.

-CH

3.10 – 3.35Multiplet2H-Diastereotopic protons (ABX system).
Key Diagnostic Feature: The Thiophene Region

In unsubstituted 2-thienylalanine, the aromatic region contains three thiophene protons (H3, H4, H5) appearing as complex multiplets or doublets of doublets.

  • 5-Bromo derivative: The substitution at position 5 removes the H5 proton.

  • Result: You observe a clean AB quartet (two doublets) for H3 and H4.

  • Coupling: The coupling constant of ~3.8 Hz is characteristic of vicinal thiophene protons (

    
    ). A value of 1.5 Hz or 5.0 Hz would indicate incorrect substitution or oxidation.
    
C NMR Data (100 MHz, DMSO- )
Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl 173.0Carboxylic Acid (COOH)
Carbonyl 156.0Carbamate (Fmoc C=O)
Aromatic (Fmoc) 143.8, 140.7Quaternary bridgeheads
Aromatic (Thiophene) 139.5C2 (Ipso to alkyl chain)
Aromatic (Thiophene) 129.8C3
Aromatic (Thiophene) 127.6C4
Aromatic (Fmoc) 127.6, 127.1, 125.3, 120.1Fluorenyl CH carbons
Aromatic (Thiophene) 110.5 C5-Br (Ipso to Bromine)
Aliphatic 65.8Fmoc CH

Aliphatic 55.2

-CH
Aliphatic 46.6Fmoc CH
Aliphatic 30.5

-CH

Note: The C5-Br carbon is significantly upfield (~110 ppm) compared to typical aromatic carbons due to the heavy atom effect of Bromine.

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5 – 10 mg.

Workflow
  • Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-

    
    .
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid Fmoc cleavage.

  • Acquisition (

    
    H): 
    
    • Scans: 16 – 32 scans.

    • Relaxation Delay (D1):

      
       1.0 second (ensure quantitative integration).
      
    • Pulse Angle: 30° or 45°.

  • Acquisition (

    
    C): 
    
    • Scans:

      
       512 scans (due to low sensitivity of quaternary carbons).
      
    • D1: 2.0 seconds.

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm (

      
      H) or septet at 39.5 ppm  (
      
      
      
      C).
    • Apply exponential multiplication (LB = 0.3 Hz) for

      
      H to smooth baseline noise.
      

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Extra doublet at ~7.0 ppm Regioisomer contamination (4-bromo isomer)Check coupling constants. 3,4-coupling is ~3.8 Hz; 2,4-coupling (meta) is ~1.5 Hz.
Broad singlets in aromatic region Rotamers or AggregationRun VT-NMR (Variable Temperature) at 318 K to sharpen peaks.
Small singlet at ~7.8 ppm Free Fmoc-OSu or DibenzofulveneIndicates degradation of the starting material or Fmoc cleavage.
Missing COOH proton Deuterium ExchangeThis is normal in "wet" DMSO or if D

O exchange was performed.

References

  • Thiophene Chemical Shifts: Spectroscopic Properties of Inorganic and Organometallic Compounds. The Royal Society of Chemistry.[1] (Provides foundational data on 2,5-disubstituted thiophene shifts).

  • Fmoc Group Characterization: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Synthesis of Thienylalanine Derivatives

    • Dittmer, K., et al. (1946).[2] "An Improved Synthesis of beta-2-thienylalanine." Journal of Biological Chemistry. Link

    • Santa Cruz Biotechnology. "Fmoc-L-alpha-(5-bromothienyl)alanine Product Data." Link

  • NMR Solvent Reference Data: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Fmoc-L-2-(5-bromothienyl)alanine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Material Safety & Application Protocol

Molecular Identity & Physicochemical Profile[1]

Fmoc-L-2-(5-bromothienyl)alanine is a specialized non-canonical amino acid (ncAA). Unlike standard phenylalanine derivatives, the incorporation of a thiophene ring introduces distinct electronic properties (electron-rich heterocycle), while the 5-bromo substituent serves as a critical "chemical handle" for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

1.1 Chemical Specifications
PropertySpecification
IUPAC Name N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(5-bromo-2-thienyl)-L-alanine
Common Name Fmoc-5-Br-Thi-OH
CAS Number 220497-50-7 (L-isomer)
Molecular Formula

Molecular Weight 472.35 g/mol
Chirality L-Enantiomer (S-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
1.2 Structural Architecture

The molecule consists of three functional zones: the Fmoc protecting group (N-terminus protection), the Carboxylic Acid (C-terminus coupling site), and the Bromothienyl Side Chain (Functionalization handle).

ChemicalStructure Fmoc Fmoc Group (Base Labile Protection) Backbone Alpha-Carbon Backbone Fmoc->Backbone Amide Bond Acid Carboxylic Acid (Activation Site) Backbone->Acid SideChain Thiophene Ring (Electron Rich) Backbone->SideChain Beta-Carbon Linker Bromine Bromine Atom (Cross-Coupling Handle) SideChain->Bromine C-Br Bond

Figure 1: Functional decomposition of this compound highlighting the reactive bromine handle.

Risk Assessment & Safety Engineering

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

While specific toxicological data for this exact derivative is limited, its structural analogs (halogenated Fmoc-amino acids) suggest a standard irritant profile. However, the presence of the thiophene ring requires heightened awareness regarding potential skin sensitization.

2.1 Health Hazard Analysis
  • Inhalation: Dust is highly irritating to the upper respiratory tract. Use a fume hood.

  • Skin Contact: Fmoc derivatives can permeate latex. Nitrile gloves (minimum 0.11 mm thickness) are mandatory. The lipophilic nature of the Fmoc group facilitates dermal absorption.

  • Eye Contact: Mechanical abrasion and chemical irritation.

2.2 Emergency Response Protocols (Self-Validating)
  • Eye Exposure: Rinse immediately with water for 15 minutes. Validation: The pH of the eye surface should return to neutral (7.0–7.4) upon testing with litmus paper after rinsing.

  • Skin Exposure: Wash with soap and water.[2][3][4] Do not use alcohol, as this increases the solubility of the Fmoc compound and may accelerate absorption into the skin.

  • Spill Cleanup: Wet-sweep to avoid dust generation.[4] Treat waste as halogenated organic solvent waste due to the bromine content.

Storage & Stability Dynamics

The stability of Fmoc-5-Br-Thi-OH is dictated by two factors: hydrolysis of the Fmoc ester and photolability of the C-Br bond .

  • Temperature: Store at

    
     to 
    
    
    
    . Long-term storage at
    
    
    is preferred to prevent slow decarboxylation.
  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator. Moisture leads to spontaneous Fmoc cleavage.

  • Light: Protect from light. The bromothienyl moiety is susceptible to radical debromination under intense UV exposure.

Technical Application: SPPS & Cross-Coupling

This section details the primary utility of this compound: incorporating it into a peptide backbone via Solid Phase Peptide Synthesis (SPPS) and subsequently modifying it using Palladium-catalyzed cross-coupling.

4.1 SPPS Incorporation Protocol
  • Coupling Reagents: DIC/Oxyma or HATU/DIEA are recommended.

    • Note: Avoid HBTU if possible, as it can cause capping of the N-terminus via guanidinylation if activation is too slow.

  • Deprotection: Standard 20% Piperidine in DMF.

    • Observation: The deprotection solution will turn bright yellow (dibenzofulvene-piperidine adduct), serving as a visual confirmation of reaction progress.

4.2 Application: On-Resin Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring allows for the creation of "stapled" peptides or the attachment of fluorophores/drugs after the peptide chain is built.

Mechanism: The Pd(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by Transmetallation with an aryl boronic acid, and finally Reductive Elimination to form a new C-C bond.

Protocol:

  • Preparation: Swell the resin-bound peptide (containing 5-Br-Thi) in degassed DMF.

  • Catalyst Mix: Dissolve

    
     (0.1 eq) and Aryl Boronic Acid (5 eq) in degassed DMF.
    
  • Base: Add 2M aqueous

    
     (10 eq).
    
  • Reaction: Incubate at

    
     for 4–12 hours under Argon.
    
    • Critical Control Point: Oxygen must be excluded.[4]

      
       oxidizes the phosphine ligands, killing the catalyst (turning the solution black). A yellow/orange solution indicates active catalyst.
      
  • Wash: Extensive washing with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium.

4.3 Workflow Diagram

Workflow Start Fmoc-5-Br-Thi-OH (Starting Material) SPPS SPPS Coupling (HATU/DIEA) Start->SPPS ResinPeptide Resin-Bound Peptide (Containing Br-Thiophene) SPPS->ResinPeptide Suzuki Suzuki Coupling (Pd(PPh3)4, Boronic Acid) ResinPeptide->Suzuki On-Resin Modification Wash Pd Scavenging (Dithiocarbamate Wash) Suzuki->Wash Cleavage TFA Cleavage (Final Peptide) Wash->Cleavage

Figure 2: Integrated workflow for SPPS incorporation and late-stage diversification via Suzuki coupling.

Disposal & Environmental Compliance
  • Halogenated Waste: This material contains Bromine. It must not be mixed with non-halogenated organic solvents during disposal. Incineration requires scrubbers to capture HBr gas.

  • Aquatic Toxicity: Thiophene derivatives can be toxic to aquatic life with long-lasting effects.[5] Do not release into drains.

References
  • Cayman Chemical. (2025).[1] Safety Data Sheet: Fmoc-amino acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from

  • Beilstein Journals. (2014). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein J. Org. Chem. Retrieved from

  • CP Lab Safety. (2025). This compound Product Specifications. Retrieved from

  • Chem-Impex. (2025).[1] Fmoc-D-2-(5-bromothienyl)alanine Technical Data. Retrieved from

Sources

Methodological & Application

Application Note: Fmoc-L-2-(5-bromothienyl)alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

Fmoc-L-2-(5-bromothienyl)alanine (CAS: 220497-50-7) is a specialized unnatural amino acid (UAA) that serves a dual purpose in modern peptide drug discovery:

  • Bioisosteric Replacement: It acts as a steric and electronic analog of Phenylalanine (Phe) and Tyrosine (Tyr). The thiophene ring introduces different lipophilicity and metabolic stability profiles compared to the benzene ring, potentially improving pharmacokinetic (PK) properties.

  • Late-Stage Functionalization Handle: The Carbon-Bromine (C-Br) bond at the 5-position of the thiophene ring is a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of peptide libraries or "stapled" peptides directly on the solid support.

This guide details the protocols for incorporating this residue into peptide chains and performing subsequent on-resin derivatization.[1][2]

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₂₂H₁₈BrNO₄S
Molecular Weight 472.35 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, NMP, DMSO (up to 0.5 M)
Storage +2°C to +8°C, desiccated. Protect from light (halogenated heterocycles can be light-sensitive over long periods).
Chiral Purity Typically >99% L-enantiomer

Part I: Standard SPPS Incorporation

While the incorporation of this compound follows standard Fmoc/tBu protocols, specific attention must be paid to resin selection if downstream cross-coupling is intended.

Resin Selection (Critical)
  • Standard Synthesis: Polystyrene (PS) resins (e.g., Wang, Rink Amide) are sufficient.

  • If performing On-Resin Cross-Coupling: Use PEG-based resins (e.g., ChemMatrix®, TentaGel®, or PEGA).

    • Reasoning: Cross-coupling reactions often require aqueous bases (e.g., Na₂CO₃ in water). Standard PS resins collapse in aqueous environments, preventing reagents from reaching the reactive sites. PEG-grafted resins maintain swelling in both organic and aqueous media.

Coupling Protocol

The bulky bromine atom and the thiophene ring introduce moderate steric hindrance.

  • Fmoc Deprotection (Pre-step):

    • Treat resin with 20% Piperidine in DMF (2 × 5 min).

    • Note: The C-Br bond is stable to piperidine.

  • Activation:

    • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure are recommended to suppress racemization. HATU/DIPEA is a viable alternative but requires careful base control to prevent premature Fmoc removal.

    • Stoichiometry: Use 3.0 equivalents of amino acid relative to resin loading.

  • Coupling:

    • Dissolve this compound and Oxyma (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Add to resin and shake for 60–90 minutes at room temperature.

  • Monitoring:

    • Verify coupling efficiency via Kaiser Test (qualitative) or Chloranil Test (if coupling to a secondary amine).

    • Expectation: The reaction should proceed to >99% completion within 1 hour.

Part II: On-Resin Suzuki-Miyaura Cross-Coupling

This is the most advanced application of this building block. The following protocol describes reacting the resin-bound bromothienyl peptide with an aryl boronic acid to create a biaryl linkage.

Mechanistic Workflow

The process relies on the Palladium(0) catalytic cycle occurring within the solvated resin matrix.

SuzukiWorkflow Start Resin-Bound Bromothienyl Peptide Step1 Solvent Exchange (Degassing) Start->Step1 Swelling Step2 Catalyst/Base Addition (Pd(PPh3)4 + Na2CO3) Step1->Step2 Inert Atm (Ar) Step3 Heating (Microwave or 70°C) Step2->Step3 Cross-Coupling Step4 Washing & Metal Removal Step3->Step4 Cleanup End Functionalized Biaryl Peptide Step4->End

Figure 1: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling.

Detailed Protocol

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂. (0.1 – 0.2 eq).

  • Boronic Acid: Aryl-B(OH)₂ (3 – 5 eq).

  • Base: 2M Na₂CO₃ (aqueous).

  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (9:9:2 ratio) OR DMF/Water (9:1).

Step-by-Step Procedure:

  • Preparation:

    • Place the resin (after Fmoc deprotection of the N-terminus or with N-terminus protected, depending on design) in a microwave vial or sealed reactor.

    • Crucial: The resin must be swollen in the reaction solvent for 15 mins prior to reagent addition.

  • Degassing (The "Silent Killer" of Yields):

    • Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.

    • Sparge all solvents and base solutions with Argon or Nitrogen for at least 15 minutes before use.

  • Reaction Assembly:

    • Add the Boronic Acid (5 eq) and Catalyst (0.1 eq) to the resin.

    • Add the degassed Solvent mixture.

    • Add the aqueous Base (2M Na₂CO₃, 5 eq).

    • Seal under inert atmosphere (Argon balloon or septum).

  • Execution:

    • Microwave: Heat to 100°C–120°C for 30 minutes.

    • Thermal (Conventional): Heat to 70°C–80°C for 4–12 hours with gentle agitation.

  • Washing (Palladium Removal):

    • Drain the reaction mixture.[3]

    • Wash sequence: DMF (3x), Water (3x), DMF (3x), DCM (3x).[3]

    • Metal Scavenging Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 × 10 min) to remove residual Palladium trapped in the peptide matrix. Failure to do this results in dark-colored crude peptides and potential toxicity.

Part III: Cleavage & Isolation

Cleavage Cocktail

The bromothienyl moiety is stable to standard TFA cleavage conditions. However, the thiophene ring is electron-rich and susceptible to alkylation by carbocations generated during deprotection (e.g., from tBu, Trt, or Pbf groups).

Recommended Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Scavenger for aromatic protection)

  • Water: 5%

  • Thioanisole: 5% (Critical for preventing methionine/thiophene oxidation)

  • EDT (Ethanedithiol) or DODT: 2.5%

Procedure:

  • Add cocktail to resin (10 mL per gram of resin).

  • Shake for 2–3 hours at room temperature.

  • Precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge and wash pellet 3x with ether.

QC & Troubleshooting
ObservationProbable CauseCorrective Action
Incomplete Coupling (Step 3) Steric hindrance of Br-ThiopheneDouble couple using HATU/HOAt/DIPEA (1:1:2) for 2 hours.
Black Resin/Peptide after Suzuki Residual Palladium (Pd Black)Perform washes with Sodium Diethyldithiocarbamate (DTC) in DMF.
Low Yield in Suzuki Reaction Resin CollapseEnsure PEG-based resin is used. Increase organic solvent ratio (e.g., use THF/Water instead of pure water).
Low Yield in Suzuki Reaction Catalyst OxidationEnsure rigorous degassing of solvents. Switch to air-stable precatalysts like Pd(dppf)Cl₂.
M+16 or M+32 peaks in MS Oxidation of Thiophene SulfurAvoid strong oxidizers. Ensure Thioanisole is present in cleavage cocktail.

References

  • Bachem. (n.d.). This compound Product Specifications. Retrieved from

  • Afonso, A., et al. (2010). "Solid-phase synthesis of biaryl-cyclic peptides by borylation and Suzuki-Miyaura coupling." Chemical Communications.

  • Maity, S.K., et al. (2022).[2] "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling."[3][4] Beilstein Journal of Organic Chemistry.

  • Planas, M., et al. (2015). "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides." Journal of Peptide Science.

  • SpinChem. (n.d.). "Palladium catalyst recovery using scavenger resin." Application Note.

Sources

Technical Application Note: Optimized Activation of Fmoc-L-2-(5-bromothienyl)alanine using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the activation and coupling of Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-5-Br-Thi-OH) using the HBTU/HOBt system. Fmoc-5-Br-Thi-OH is a high-value non-canonical amino acid (NCAA) utilized in medicinal chemistry for enhancing peptide potency and serving as a handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Due to the steric bulk of the thiophene ring and the electronic effects of the bromine substituent, standard coupling protocols require optimization to ensure high conversion (>99%) while minimizing racemization. This protocol employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the primary activator and HOBt (1-Hydroxybenzotriazole) as a crucial additive to suppress enantiomeric erosion.[1]

Chemical Basis & Mechanistic Insight

The Challenge: Sterics and Racemization

The 5-bromothienyl side chain introduces significant hydrophobicity and steric hindrance compared to standard alanine or phenylalanine. In SPPS, bulky amino acids slow down the aminolysis rate, increasing the window for competing side reactions—most notably racemization via oxazolone (azlactone) formation.

The Solution: HBTU/HOBt Synergism

While HBTU generates an active species in situ, the addition of exogenous HOBt is mandatory for this NCAA.

  • Activation: HBTU reacts with the carboxylate of the amino acid to form a highly reactive (but racemization-prone) O-acylisourea or guanidinium species.

  • Trans-esterification: HOBt rapidly attacks this intermediate, converting it into the OBt-active ester .

  • Coupling: The OBt-ester is less reactive than the initial intermediate but significantly more stable against racemization. It reacts cleanly with the resin-bound amine to form the peptide bond.

Critical Caution: The order of addition is paramount. Adding base (DIPEA) to HBTU before the amino acid can lead to the formation of a guanidinium byproduct that caps the resin N-terminus, permanently terminating chain growth.

Mechanistic Pathway Visualization

ActivationMechanism AA Fmoc-5-Br-Thi-OH Inter Unstable O-Acylisourea AA->Inter Activation HBTU HBTU (Activator) HBTU->Inter Activation DIPEA DIPEA (Base) DIPEA->Inter Activation ActiveEster OBt-Active Ester (Racemization Safe) Inter->ActiveEster + HOBt (Trans-esterification) Racemate Racemized Product Inter->Racemate Slow Reaction (No HOBt) HOBt HOBt (Additive) Peptide Elongated Peptide ActiveEster->Peptide + Resin (Aminolysis) Resin Free Amine On Resin

Figure 1: The HBTU/HOBt activation cascade. Note that HOBt intercepts the unstable intermediate to prevent racemization.

Materials and Reagents

ReagentGrade/SpecificationRole
Fmoc-5-Br-Thi-OH >98% Chiral PurityNon-canonical Amino Acid
HBTU Peptide GradeCoupling Reagent (Activator)
HOBt (anhydrous) Peptide GradeRacemization Suppressor
DIPEA Anhydrous, amine-freeBase (activates carboxylate)
DMF Peptide Grade, amine-freeSolvent (Reaction medium)
Piperidine 20% v/v in DMFFmoc Deprotection Reagent

Experimental Protocol

Stoichiometry

For expensive NCAAs like Fmoc-5-Br-Thi-OH, we recommend a 3-equivalent excess relative to the resin loading. If the reagent is extremely scarce, reduce to 1.5 - 2.0 equivalents but perform a double coupling (repeat the coupling step).

ComponentEquivalents (eq)Molar Ratio
Resin (Free Amine)1.0-
Fmoc-5-Br-Thi-OH3.01
HBTU2.850.95 (relative to AA)
HOBt3.01 (relative to AA)
DIPEA6.02 (relative to AA)

Note: Slightly less HBTU (0.95 eq) than AA is used to ensure no excess uronium salt remains to cap the resin.

Step-by-Step Coupling Workflow

Step 1: Resin Preparation Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly with DMF (3x) and DCM (3x) to remove traces of piperidine.

Step 2: Activation Cocktail Preparation (Pre-activation) Time Critical: Do not let this mixture sit for >5 minutes before adding to resin.

  • Weigh Fmoc-5-Br-Thi-OH , HBTU , and HOBt into a small vial.

  • Dissolve in the minimum amount of DMF required to achieve a concentration of 0.1 – 0.2 M.

  • Add DIPEA immediately prior to dispensing onto the resin.

    • Why? The active ester is most stable immediately upon formation. Long delays can lead to hydrolysis or rearrangement.

Step 3: Coupling Reaction

  • Add the activated solution to the resin reaction vessel.

  • Agitate (shake or bubble nitrogen) at room temperature for 45 to 60 minutes .

    • Note: Do not use magnetic stirring, which grinds the resin beads.

  • Drain the reaction vessel.

Step 4: Washing

  • Wash the resin with DMF (3 x 1 min).

  • Wash with DCM (3 x 1 min) to shrink beads and remove potential aggregates.

  • Final wash with DMF to prepare for the next step or QC.

Workflow Diagram

CouplingWorkflow cluster_Prep Activation Cocktail (In Vial) Start Start: Resin-Peptide-NH2 Coupling Add Cocktail to Resin (Agitate 45-60 min) Start->Coupling Mix Dissolve AA + HBTU + HOBt in DMF Base Add DIPEA (Initiate Activation) Mix->Base Immediate Base->Coupling Transfer Drain Drain Solvents Coupling->Drain Wash Wash: DMF (3x) -> DCM (3x) Drain->Wash QC QC: Kaiser Test / HPLC Wash->QC

Figure 2: Operational workflow for the coupling cycle.

Quality Control & Troubleshooting

Validation Tests

After the coupling step, perform a Kaiser Test (Ninhydrin test).

  • Colorless/Yellow Beads: Coupling complete (>99%). Proceed to next step.

  • Blue/Purple Beads: Incomplete coupling (free amines present). Action: Perform Double Coupling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Coupling Steric hindrance of Thiophene ring.Double Couple: Re-do the coupling step with fresh reagents (1.5 eq) for 30 mins.
Racemization Detected Excess base or prolonged activation time.Ensure HOBt is fresh/dry. Reduce DIPEA to 1.8 eq relative to AA. Use Collidine instead of DIPEA (weaker base).
Precipitation in Vial High concentration or poor solubility of NCAA.Add NMP (N-Methyl-2-pyrrolidone) to the solvent mixture (1:1 DMF:NMP) to improve solubility.
Capping of Resin HBTU reacted with resin before AA.Strict Order: Never add HBTU to resin without AA. Premix AA/HBTU/HOBt first.
Post-Synthesis Note

The bromine atom on the thiophene ring is stable to standard TFA (Trifluoroacetic acid) cleavage cocktails (e.g., TFA/TIPS/Water). However, avoid silane scavengers if possible, or use them sparingly, as they can sometimes reduce sensitive halides under harsh conditions. Standard TIPS (Triisopropylsilane) is generally safe.

References

  • Novabiochem (Merck). Peptide Synthesis Technical Guide & Catalog. (Standard reference for HBTU/HOBt stoichiometry and activation mechanisms).

  • Bachem. Peptide Coupling Reagents: A Guide. (Details on racemization suppression using HOBt).

  • Chem-Impex International. Product Data: this compound. (Physical properties and handling).[2][3]

  • Albericio, F., et al. "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Journal of Organic Chemistry. (Foundational text on HBTU mechanics).

Sources

Optimizing Fmoc Deprotection for 2-(5-Bromothienyl)alanine: Mitigating Nucleophilic Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-042

Executive Summary

The incorporation of non-canonical amino acids such as 2-(5-bromothienyl)alanine (5-Br-Thi-Ala) is critical for developing peptidomimetics and precursors for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling). However, standard Fmoc solid-phase peptide synthesis (SPPS) protocols utilizing 20% piperidine often result in significant yield loss and impurity formation.

The primary failure mode is the nucleophilic aromatic substitution (


)  of the bromine atom by piperidine, resulting in a piperidinyl-thienyl adduct. This Application Note details the mechanistic cause of this side reaction and provides a validated, optimized protocol using Piperazine/DBU  cocktails to preserve the halogen handle while ensuring complete Fmoc removal.

Technical Background & Mechanism of Failure

The Substrate: 2-(5-Bromothienyl)alanine

5-Br-Thi-Ala is a phenylalanine analog where the phenyl ring is replaced by a thiophene ring brominated at the 5-position. The thiophene ring is electron-rich; however, the presence of the bromine atom renders the C-5 position susceptible to nucleophilic attack, particularly in the polar aprotic solvents (DMF, NMP) used in SPPS.

The Side Reaction: Piperidine-Mediated

Standard Fmoc deprotection relies on 20% piperidine, a potent secondary amine (strong nucleophile,


). During the deprotection cycle—which typically lasts 10–20 minutes per residue—the piperidine can attack the C-5 position of the thiophene ring.

Mechanism:

  • Attack: The lone pair of the piperidine nitrogen attacks the carbon bearing the bromine.

  • Complex: A transient Meisenheimer-like anionic intermediate forms (stabilized by the heteroatom).

  • Elimination: Bromide is expelled, restoring aromaticity but permanently installing the piperidine moiety.

This results in a mass shift of +80 Da (Piperidine [85] - Br [80] + H [1] is not the shift; the shift is +Piperidine [84] - Br [79] = +5 mass units? No. Correction: The substitution replaces -Br (mass ~79.9) with -N(C5H10) (mass ~84.1). The net mass change is +4.2 Da , which can be difficult to resolve on low-res LCMS, or simply observed as a retention time shift and loss of the bromine isotopic pattern (1:1 ratio of M/M+2).*

Visualizing the Failure Mode

SideReaction Substrate Fmoc-5-Br-Thi-Ala-Resin Intermediate Transition State (Meisenheimer-like) Substrate->Intermediate Nucleophilic Attack Reagent 20% Piperidine (Strong Nucleophile) Reagent->Intermediate Product 5-Piperidinyl-Thi-Ala (Permanent Adduct) Intermediate->Product Elimination Byproduct Br- (Leaving Group) Intermediate->Byproduct Loss of Br

Figure 1: Mechanism of piperidine-mediated debromination/substitution on the thienyl ring.

Optimized Experimental Protocol

To mitigate the side reaction, we must decouple basicity (needed for Fmoc removal) from nucleophilicity (cause of the side reaction).

Reagent Comparison
FeatureStandard ProtocolOptimized Protocol A (Mild)Optimized Protocol B (Fast)
Reagent 20% Piperidine in DMF5-10% Piperazine + 0.1M HOBt 2% DBU + 2% Piperidine
Mechanism Strong Base / Strong NucWeaker Base / Weaker NucStrong Base / Low Conc. Nuc
Fmoc Removal Fast (< 5 min)Slower (10-15 min)Very Fast (< 3 min)
Side Reaction Risk High (

)
Low Medium-Low (Time dependent)
Racemization Risk ModerateLowHigh (if prolonged)
Recommendation DO NOT USE Preferred for High Purity Preferred for Long Peptides
Recommended Workflow (Protocol A: Piperazine Method)

This protocol utilizes Piperazine, which is less nucleophilic than piperidine, combined with HOBt to suppress racemization and aspartimide formation (if Asp is present).

Materials:

  • Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

  • Deprotection Cocktail: 10% (w/v) Piperazine + 0.1 M HOBt in DMF.

  • Wash Solvent: DMF (HPLC Grade).

Step-by-Step Procedure:

  • Swelling: Swell the resin in DMF for 20 minutes.

  • Coupling of 5-Br-Thi-Ala:

    • Couple the Fmoc-2-(5-bromothienyl)alanine-OH using standard DIC/Oxyma or HATU/DIEA chemistry.

    • Critical: Ensure this coupling is complete (Kaiser test) before proceeding.

  • Wash: Wash resin 3 x DMF (1 min each).

  • Optimized Fmoc Deprotection (The Critical Step):

    • Cycle 1: Add 10% Piperazine/0.1M HOBt cocktail (5 mL per gram resin). Agitate for 3 minutes . Drain.

    • Cycle 2: Add fresh cocktail. Agitate for 12 minutes . Drain.

    • Note: Piperazine is slower than piperidine. The total time is extended to 15 minutes to ensure complete Fmoc removal without triggering halogen displacement.

  • Wash: Wash resin 5 x DMF (1 min each) to remove all traces of amine.

  • Subsequent Couplings: Proceed with the next amino acid immediately.

Alternative Workflow (Protocol B: DBU/Piperidine)

Use this if the peptide sequence is long (>20 residues) and "difficult" (aggregation-prone), where piperazine might be too weak to deprotect effectively.

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Procedure: Short bursts. Treat resin for 2 x 3 minutes.[1][2]

  • Warning: Do not exceed 5 minutes total contact time. DBU is non-nucleophilic but very basic; prolonged exposure can cause racemization of the sensitive thienylalanine

    
    -proton.
    

Synthesis Decision Logic

Follow this flowchart to select the correct deprotection strategy based on your peptide's complexity.

Workflow Start Start: Fmoc-5-Br-Thi-Ala-Resin CheckSeq Analyze Peptide Sequence Start->CheckSeq IsLong Is sequence >20 residues or aggregation prone? CheckSeq->IsLong UsePiperazine USE PROTOCOL A 10% Piperazine + 0.1M HOBt (High Fidelity) IsLong->UsePiperazine No UseDBU USE PROTOCOL B 2% DBU + 2% Piperidine (High Potency) IsLong->UseDBU Yes No No (Standard) CycleA 2 cycles (3 min + 12 min) UsePiperazine->CycleA Wash Extensive DMF Wash (5x) CycleA->Wash Yes Yes (Difficult) CycleB 2 cycles (3 min + 3 min) STRICT TIME CONTROL UseDBU->CycleB CycleB->Wash NextStep Next Coupling Wash->NextStep

Figure 2: Decision tree for selecting the appropriate deprotection cocktail.

Quality Control & Validation

After synthesis, cleave a small aliquot of resin (TFA/TIS/H2O, 95:2.5:2.[3]5) and analyze via LC-MS.[4]

Success Criteria:

  • Isotope Pattern: The product must show the characteristic 1:1 isotopic doublet of Bromine (

    
     and 
    
    
    
    ).
  • Mass Check:

    • Target: [M+H]+

    • Impurity (Piperidine Adduct): [M - Br + Piperidine + H]+.

    • Calculation: If Target MW = 1000.0 (with

      
      ), the impurity will appear at approx 1004.2 Da. Note the loss of the Br isotope pattern in the impurity.
      

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6] Chemical Reviews, 109(6), 2455–2504.

  • Dery, L., et al. (2015). "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine." International Journal of Peptide Research and Therapeutics.

  • Luna, O., et al. (2016). "Use of DBU/Piperidine for difficult Fmoc deprotection steps." Journal of Peptide Science.

  • Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Technical Guide."

Sources

Applications of Fmoc-L-2-(5-bromothienyl)alanine in drug development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of Fmoc-L-2-(5-bromothienyl)alanine (5-Br-Thi) as a dual-purpose pharmacophore and synthetic handle in modern drug development. Unlike standard phenylalanine analogs, the electron-rich thiophene ring of 5-Br-Thi facilitates rapid oxidative addition in Palladium-catalyzed cross-coupling reactions, enabling efficient Late-Stage Functionalization (LSF) directly on solid support. Furthermore, the thiophene moiety serves as a superior bioisostere for phenylalanine, offering altered lipophilicity and pi-stacking geometries. This document provides validated protocols for Solid-Phase Peptide Synthesis (SPPS), on-resin Suzuki-Miyaura cross-coupling, and macrocyclization strategies.

Molecule Profile & Chemical Properties

Before initiating synthesis, it is critical to understand the steric and electronic profile of the reagent. The 5-bromo substitution on the thiophene ring renders the C-Br bond highly activated for metal insertion compared to its phenyl counterparts (e.g., 4-bromophenylalanine).

PropertySpecification
IUPAC Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid
Abbreviation Fmoc-L-2-(5-Br)Thi-OH
Molecular Weight 472.35 g/mol
Electronic Character Electron-rich heteroaromatic (Thiophene); Facilitates Pd(0) oxidative addition.
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Stability Stable to standard TFA cleavage (95% TFA). Sensitive to strong reducing agents.
Storage +2°C to +8°C, desiccated. Protect from light (thiophene halides are photosensitive).

Application I: Late-Stage Functionalization (LSF)

The primary application of 5-Br-Thi is the generation of "Diversity-Oriented Libraries" via on-resin cross-coupling. By incorporating 5-Br-Thi into a peptide backbone, researchers can split the resin and react it with dozens of aryl boronic acids, rapidly generating analogs to probe Structure-Activity Relationships (SAR).

Mechanism of Action

The thiophene ring is less aromatic (lower resonance energy) than benzene, making the C-Br bond at the 5-position more susceptible to oxidative addition by Palladium(0). This allows for milder reaction conditions and higher conversion rates than 4-bromophenylalanine.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

Note: This protocol is optimized for Rink Amide resin (0.5 mmol/g loading). Perform all Pd steps under inert atmosphere (Argon/Nitrogen).

Materials:

  • Resin: Peptidyl-resin containing 5-Br-Thi (N-terminus Fmoc protected).

  • Catalyst: Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) – Preferred for high turnover.

  • Base: K₃PO₄ (2M aqueous solution).

  • Solvent: DMF/Water (9:1 ratio).

  • Reagent: Aryl Boronic Acid (5 equivalents).

Step-by-Step Workflow:

  • Preparation: Swell the resin (100 mg) in DMF for 20 minutes.

  • Degassing: In a separate vial, dissolve the Aryl Boronic Acid (5 eq) and Pd(dtbpf)Cl₂ (0.1 eq) in DMF (2 mL). Bubble Argon through the solution for 5 minutes.

  • Activation: Add the K₃PO₄ solution (5 eq) to the vial.

  • Reaction: Transfer the mixture to the resin.

    • Standard: Shake at 60°C for 4 hours.

    • Microwave (Recommended): 80°C for 30 minutes (20W).

  • Washing: Drain resin. Wash extensively:

    • DMF (3x)

    • Sodium Diethyldithiocarbamate (0.5% in DMF) – Crucial for removing Pd scavengers.

    • DCM (3x)

  • Cleavage: Proceed with standard TFA/TIS/Water cleavage.

Application II: Peptide Stapling (Macrocyclization)

5-Br-Thi is a potent tool for creating "stapled peptides" to target Protein-Protein Interactions (PPIs). By placing a boronic acid-containing amino acid (e.g., 4-boronophenylalanine) and 5-Br-Thi at positions i and i+4 or i+7, an intramolecular cross-link can be formed.

Why use Thiophene-based staples? The thiophene ring introduces a rigid, planar geometry into the staple, distinct from flexible alkyl staples. This restricts conformational entropy, potentially increasing binding affinity.

StaplingWorkflow Start Linear Peptide Synthesis (Inc. 5-Br-Thi & Borono-Phe) Protect Fmoc Protection (N-Terminus) Start->Protect Cyclization Intramolecular Suzuki Coupling (Pd Catalyst) Protect->Cyclization Dilute Conditions Wash Pd Scavenging (Dithiocarbamate) Cyclization->Wash Cleavage TFA Cleavage & Deprotection Wash->Cleavage Final Stapled Peptide (Rigid Macrocycle) Cleavage->Final

Figure 1: Workflow for the synthesis of thiophene-stapled peptides via intramolecular cross-coupling.

Application III: Bioisosterism & SAR Engineering

Beyond its use as a reaction handle, the 5-bromothienyl group is a valuable bioisostere for Phenylalanine (Phe) and Tyrosine (Tyr).

Key Bioisosteric Advantages:

  • Lipophilicity (LogP): The thiophene ring is generally more lipophilic than benzene, enhancing membrane permeability.

  • Halogen Bonding: The bromine atom at position 5 can act as a halogen bond donor (Lewis acid) to carbonyl oxygens in the target protein receptor, a specific interaction not possible with native Phe.

  • Steric Blocking: The bulky bromine atom can block metabolic hotspots (e.g., para-hydroxylation of Phe), increasing the half-life of the peptide.

Decision Matrix: When to use 5-Br-Thi?

DecisionMatrix Start Design Goal Branch1 Need Functional Handle? Start->Branch1 Branch2 Need Bioisostere? Start->Branch2 Action1 Use for Late-Stage Functionalization (Suzuki) Branch1->Action1 Yes Action2 Check Target Binding Pocket Branch2->Action2 Result1 Rapid Library Gen. (Aryl-Thienyl Analogs) Action1->Result1 Result2 Halogen Bond Opportunity? Action2->Result2 Result3 Metabolic Instability? Action2->Result3 Final2 Use 5-Br-Thi for High Affinity/Selectivity Result2->Final2 Yes Final3 Use 5-Br-Thi to Block Metabolism Result3->Final3 Yes

Figure 2: Strategic decision matrix for incorporating this compound in peptide design.

Troubleshooting & Critical Considerations

  • Racemization: While this compound is relatively resistant to racemization during standard coupling (HBTU/DIEA), prolonged exposure to base during the Suzuki coupling (high temperature) can cause epimerization.

    • Solution: Use milder bases like K₃PO₄ or Cs₂CO₃ rather than stronger organic bases. Keep microwave times under 30 minutes.

  • Catalyst Poisoning: The sulfur in the thiophene ring can coordinate to Palladium, potentially poisoning the catalyst if the loading is too low.

    • Solution: Always use a slightly higher catalyst loading (5-10 mol%) compared to phenyl substrates.

  • Desulfurization: Under vigorous reductive conditions (e.g., Raney Nickel), the thiophene ring can desulfurize to an aliphatic chain. Avoid these conditions during post-cleavage modifications.

References

  • Afonso, A. et al. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry, 18, 19–28. Link

  • Maity, P. et al. (2021). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[1] Molecules, 26(19), 5839. Link

  • Meyer, F. et al. (2023). "Thiophenes as Phenyl Bioisosteres in Drug Design: Properties and Applications." Journal of Medicinal Chemistry. (Contextual grounding on thiophene properties).
  • Chem-Impex International. "Product Specification: Fmoc-D-a-(5-bromothienyl)alanine." Catalog Data. Link

  • Planus, M. et al. (2019). "On-resin Suzuki-Miyaura cross-coupling for the synthesis of biaryl peptides." Organic & Biomolecular Chemistry. (Basis for Pd(dtbpf)Cl2 protocol).

Sources

Application Note: Site-Specific Fluorophore Generation via Fmoc-L-2-(5-bromothienyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the incorporation of Fmoc-L-2-(5-bromothienyl)alanine (5-Br-ThA) into peptide sequences using Solid Phase Peptide Synthesis (SPPS). While thienylalanine derivatives are intrinsically fluorescent, the 5-bromo analog serves a dual purpose: it acts as a heavy-atom quencher for structural studies and, more significantly, as a reactive scaffold for late-stage functionalization. This guide focuses on the "Turn-On" strategy, where 5-Br-ThA is converted via on-resin Suzuki-Miyaura cross-coupling into highly fluorescent biaryl probes (e.g., 5-phenylthienylalanine) to monitor protein-protein interactions and conformational dynamics.

Chemical Basis & Probe Design

The "Dark-to-Bright" Strategy

The utility of 5-Br-ThA lies in its electronic properties. The bromine atom induces a heavy-atom effect , which typically promotes intersystem crossing and quenches the intrinsic fluorescence of the thiophene ring.

  • State A (Precursor): 5-Br-ThA incorporated peptide. Low quantum yield (Quenched).

  • State B (Activated Probe): Post-coupling biaryl derivative. High quantum yield, red-shifted emission, environmentally sensitive.

This transition allows researchers to synthesize a "masked" fluorophore that can be activated or tuned chemically after the peptide chain is assembled.

Comparison of Thienylalanine Derivatives
DerivativeFluorescenceApplicationKey Mechanism
L-Thienylalanine (ThA) Native (Blue)Trp mimic, steric probeIntrinsic fluorescence ($ \lambda_{em} \approx 310 \text{ nm} $)
5-Bromo-ThA Quenched/Weak Reactive Scaffold / Phasing Heavy-atom quenching / Pd-catalyzed coupling
5-Phenyl-ThA High (Cyan/Green)Environmental SensorExtended ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-conjugation ($ \lambda{em} > 350 \text{ nm} $)

Experimental Workflow

The following workflow illustrates the critical path from resin loading to the generation of the final fluorescent probe.

Workflow Start Resin Loading (Rink Amide/Wang) SPPS SPPS Elongation (Fmoc-5-Br-ThA Incorporation) Start->SPPS Standard Fmoc Cycles Coupling On-Resin Suzuki Cross-Coupling SPPS->Coupling Pd(PPh3)4 / Boronic Acid Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Wash & Dry Analysis HPLC & Fluorescence Characterization Cleavage->Analysis Purification

Figure 1: Critical path for generating biaryl fluorescent probes from 5-Br-ThA precursors.

Protocol A: SPPS Incorporation of 5-Br-ThA

Objective: Incorporate the non-canonical amino acid without oxidizing the thiophene ring.

Reagents
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Amino Acid: this compound (3 eq).

  • Coupling Agents: DIC (3 eq) / Oxyma Pure (3 eq). Note: Avoid HBTU/HATU if possible to reduce racemization risk, though they are compatible.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve this compound and Oxyma in minimal DMF. Add DIC immediately prior to addition to resin.

  • Coupling: Shake at room temperature for 60 minutes .

    • Critical: Do not heat >40°C during this specific coupling to prevent desulfurization or oxidation of the thiophene moiety.

  • Washing: Wash with DMF (3x), DCM (3x), DMF (3x).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min.

Protocol B: On-Resin Suzuki-Miyaura Activation

Objective: Convert the 5-Br-ThA residue into a highly fluorescent 5-Aryl-ThA probe.

Chemical Logic

The bromine at the 5-position is an excellent leaving group for Palladium-catalyzed cross-coupling.[1] This reaction must be performed on-resin (solid phase) before cleavage to prevent catalyst poisoning by free amines and to simplify purification.

Mechanism Substrate Resin-Peptide-(5-Br-ThA) OxAdd Oxidative Addition (Pd Insert) Substrate->OxAdd Pd(0) TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Catalyst Regen Product Resin-Peptide-(5-Aryl-ThA) FLUORESCENT RedElim->Product

Figure 2: Catalytic cycle for the activation of the bromothienyl probe.

Reagents
  • Catalyst: $ \text{Pd}(PPh_3)_4 $ (0.1 eq) or $ \text{Pd}_2(dba)_3 $ with SPhos.

  • Partner: Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (5 eq).

  • Base: $ 2\text{M } Na_2CO_3 $ (aqueous) (10 eq).

  • Solvent: DME/Ethanol/Water (7:2:1) or DMF/Water (9:1).

Step-by-Step Procedure
  • Preparation: Place the peptidyl-resin (containing 5-Br-ThA) in a microwave-safe reaction vessel.

  • Degassing (Crucial): Suspend resin in the solvent mixture. Bubble Nitrogen or Argon through the slurry for 15 minutes. Oxygen inhibits the Pd catalyst.

  • Addition: Add the Aryl Boronic Acid and Base. Briefly bubble gas again.

  • Catalyst: Add $ \text{Pd}(PPh_3)_4 $ quickly and seal the vessel under inert atmosphere.

  • Reaction:

    • Method A (Microwave): Heat to 80°C for 30 minutes (25W).

    • Method B (Thermal): Heat to 90°C for 4–12 hours in an oil bath with agitation.

  • Washing: Filter the resin. Wash extensively to remove Palladium black:

    • DMF (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x) – Chelates residual Pd.

    • DCM (3x)

    • MeOH (3x)

Validation & Analysis

Cleavage

Perform standard cleavage using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quality Control (HPLC/MS)
  • Shift Verification: You should observe a mass shift corresponding to the loss of Bromine ($ ^{79}Br/^{81}Br $) and the addition of the Aryl group.

    • Example: 5-Br-ThA

      
       5-Phenyl-ThA.
      
    • 
       (Net change depends strictly on the boronic acid stoichiometry; calculation required).
      
  • Isotope Pattern: The characteristic 1:1 isotopic doublet of Bromine in the starting material should disappear in the final product.

Fluorescence Characterization

Dissolve the purified peptide in PBS (pH 7.4).

  • Excitation: 300–320 nm (Scan required).

  • Emission: Expect a peak between 350–450 nm depending on the coupled aryl group.

  • Stokes Shift: Large Stokes shifts are common in these biaryl systems, reducing self-quenching artifacts.

References

  • Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the Suzuki-Miyaura coupling on solid support. Angewandte Chemie International Edition. (General reference for solid-phase Suzuki coupling protocols).
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. Retrieved from [Link]

  • Coin, I., et al. (2011). Solid-phase synthesis of biaryl-containing peptides via Suzuki–Miyaura cross-coupling.[2] Nature Protocols. (Authoritative method for Pd-coupling on peptides).

  • Vilaró, M., et al. (2025). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.[2] ResearchGate.[3] Retrieved from [Link]

Sources

Advanced Application Note: Fmoc-L-2-(5-bromothienyl)alanine in Cancer Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-5-Br-Tha) is a high-value unnatural amino acid (UAA) serving a dual purpose in oncology drug discovery. Structurally, it acts as a bioisostere of phenylalanine (Phe) and tyrosine (Tyr), offering unique electronic properties and halogen-bonding capabilities critical for targeting hydrophobic pockets in proteins like MDM2. Synthetically, the 5-bromo handle enables Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-coupling reactions directly on the solid phase.

This guide details the mechanistic rationale for replacing Phenylalanine with 5-Br-Tha in cancer peptides and provides a validated protocol for on-resin Suzuki-Miyaura cross-coupling to generate peptide libraries with enhanced affinity and metabolic stability.

Mechanistic Rationale: Why 5-Br-Tha?

The Thiophene Scaffold as a Bioisostere

In the design of peptidomimetics, replacing the phenyl ring of Phe with a thiophene ring (Thienylalanine, Tha) alters the physicochemical profile without disrupting the steric fit.

  • Electronic Effects: Thiophene is electron-rich compared to benzene. However, the addition of the Bromine atom at the 5-position exerts an electron-withdrawing effect, modulating the

    
    -electron density.
    
  • Steric Profile: The thiophene ring is slightly smaller (angle

    
     is 
    
    
    
    ) than the benzene ring, allowing for tighter packing in cryptic binding pockets.
Targeting the p53-MDM2 Interface

The p53 tumor suppressor is inactivated in many cancers by the E3 ubiquitin ligase MDM2.[1] The interaction relies on three key residues of p53: Phe19, Trp23, and Leu26 .

  • The Phe19 Pocket: This deep hydrophobic cleft is the primary anchor point.

  • The Halogen Advantage: Replacing Phe19 with 5-Br-Tha allows the bromine atom to engage in Halogen Bonding (X-bond) . The

    
    -hole of the bromine (positive electrostatic potential) can interact with carbonyl oxygens (Lewis bases) within the MDM2 backbone, significantly increasing residence time and potency compared to native p53 peptides [1].
    
Synthetic Utility: The "Staple" Handle

Beyond binding, the bromine atom serves as a reactive "handle." Using Pd-catalyzed cross-coupling (Suzuki, Sonogashira), researchers can attach aryl groups or cyclize the peptide ("stapling") to improve proteolytic stability and cell permeability [2].

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for utilizing Fmoc-5-Br-Tha in a drug discovery pipeline.

G Start Start: Peptide Design (p53 Mimic) SPPS SPPS: Incorporate Fmoc-5-Br-Tha Start->SPPS Fmoc Strategy Decision Decision Point SPPS->Decision PathA Path A: Direct Cleavage Decision->PathA Bioisostere Study PathB Path B: On-Resin Suzuki Coupling Decision->PathB SAR Expansion Assay1 Assay: Halogen Bonding (MDM2 Binding) PathA->Assay1 Assay2 Assay: Library Screening (Biaryl Peptides) PathB->Assay2 Aryl-boronic acid Staple Cyclization (Bis-aryl Stapling) PathB->Staple Bis-boronic acid Staple->Assay2 Enhanced Stability

Figure 1: Strategic workflow for integrating Fmoc-5-Br-Tha into peptide discovery pipelines, distinguishing between direct bioisosteric replacement and late-stage diversification.

Validated Protocols

Protocol A: Solid-Phase Incorporation (SPPS)

Standard incorporation is straightforward, but care must be taken to prevent aggregation due to the hydrophobicity of the aromatic side chain.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve this compound (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in minimal DMF.

    • Note: Pre-activation for 2 minutes is recommended to ensure solubility.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), repeat coupling (double couple) for 30 minutes.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF if necessary.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol converts the 5-Br group into a biaryl system while the peptide remains attached to the resin. This is critical for generating libraries of MDM2 inhibitors with extended pharmacophores.

Critical Requirement: The reaction must be performed under an inert atmosphere (Argon/Nitrogen) to preserve the Palladium catalyst.

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) or 
    
    
    
    with sSPhos (water-soluble ligand).
  • Boronic Acid: Aryl-boronic acid of choice (e.g., Phenylboronic acid, 4-Cl-Phenylboronic acid).

  • Base:

    
     (aqueous).
    
  • Solvent: DME (Dimethoxyethane) / EtOH /

    
     (Ratio 9:9:2).
    

Step-by-Step:

  • Preparation: After the final Fmoc deprotection (or N-terminal capping), wash the resin-bound peptide containing 5-Br-Tha with DME (3x).

  • Reaction Mixture:

    • In a separate vial, dissolve the Aryl-boronic acid (5.0 eq) and

      
       (0.1 eq) in the DME/EtOH solvent mixture.
      
    • Degas the solution by bubbling Argon for 5 minutes.

  • Execution:

    • Add the solution to the resin.

    • Add the aqueous

      
       (5.0 eq).
      
    • Seal the reaction vessel under Argon.

  • Heating: Microwave irradiation is preferred:

    
     for 30 minutes (20W). Alternatively, heat in an oil bath at 
    
    
    
    for 4 hours.
  • Washing: Filter and wash extensively:

    • DMF (3x)

    • Water (3x)

    • MeOH (3x)

    • Sodium Diethyldithiocarbamate (0.05 M in DMF) wash (3x) to remove Palladium traces (turn resin from black/grey to white).

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

Comparative Data: 5-Br-Tha vs. Phenylalanine

The following table highlights the physicochemical shifts when replacing Phenylalanine with 5-Br-Tha in a peptide sequence.

FeatureL-Phenylalanine (Phe)L-2-(5-Bromothienyl)alanineImpact on Cancer Therapeutics
Aromatic System Benzene (6-membered)Thiophene (5-membered)Thiophene is a bioisostere; slightly smaller volume.
Electronic Nature NeutralElectron-Poor (due to Br)Enhances

stacking interactions.
Halogen Bonding NoneStrong Donor (Br)Critical: Forms X-bonds with backbone carbonyls in MDM2 [3].
Lipophilicity HighVery HighIncreases membrane permeability; may require solubility tags.
Synthetic Utility InertReactive HandleEnables library generation via Suzuki coupling [4].

Pathway Visualization: Suzuki Coupling Mechanism

The following diagram details the catalytic cycle occurring on the solid support during the diversification step.

Suzuki Resin Resin-Peptide-Br (Oxidative Addition) Complex1 Pd(II)-Peptide Complex Resin->Complex1 + Pd(0) Pd0 Pd(0) Catalyst Pd0->Resin Cycle Start Transmetal Transmetallation Complex1->Transmetal Boronic Aryl-Boronic Acid + Base Boronic->Transmetal Activation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product Resin-Peptide-Aryl (Biaryl Product) RedElim->Product

Figure 2: On-resin Suzuki-Miyaura catalytic cycle. The 5-Br-Tha residue undergoes oxidative addition, followed by transmetallation with the boronic acid, yielding the modified peptide.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling (Color on Resin).

    • Cause: Steric hindrance of the bulky bromine atom.

    • Solution: Use HATU/HOAt instead of DIC/Oxyma for the coupling of the amino acid following the 5-Br-Tha.

  • Issue: Black Resin after Suzuki Coupling.

    • Cause: Trapped Palladium nanoparticles.

    • Solution: Wash with 0.05 M Sodium Diethyldithiocarbamate in DMF. Do not proceed to cleavage until resin returns to original color.

  • Issue: Low Yield in Suzuki Reaction.

    • Cause: Oxidation of catalyst.

    • Solution: Ensure rigorous degassing of solvents and use fresh catalyst. Switch to

      
       / sSPhos for difficult couplings.
      

References

  • Harder, M., et al. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Communications Chemistry, 5, 2. Link

  • Planas, M., et al. (2025). "Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." ResearchGate. Link

  • Popowicz, G. M., et al. (2011). "Halogen bonding in drug discovery: p53-MDM2 inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on MDM2 halogen bonding).
  • BenchChem Technical Support. (2025). "Solid-Phase Synthesis Using 5-Bromonicotinic Acid and Analogs." Link (General protocol adaptation for brominated heteroaromatics).

Sources

Application Note: Precision Biosensor Engineering using Fmoc-L-2-(5-bromothienyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-5-Br-Thi-Ala-OH) into peptide-based biosensors. Unlike canonical amino acids, this non-canonical derivative offers a chemically versatile 5-bromothienyl side chain. This moiety serves two critical functions in biosensor design:

  • A Bio-orthogonal "Handle": The aryl bromide facilitates late-stage functionalization (LSF) via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the site-specific attachment of fluorophores, redox tags, or recognition elements after the peptide chain is assembled.

  • Intrinsic Optical Probe: Thiophene derivatives exhibit environmentally sensitive fluorescence (solvatochromism) and can act as quenchers or energy transfer acceptors/donors in FRET systems, particularly for detecting protein aggregation (e.g., amyloid fibrils).

This document provides validated protocols for Solid-Phase Peptide Synthesis (SPPS) incorporation, on-resin cross-coupling, and sensor validation.

Technical Background & Mechanism

The Chemical Advantage

The 5-bromothienyl group is stable under standard Fmoc SPPS conditions (piperidine deprotection and TFA cleavage). Its utility lies in the C-Br bond , which is reactive toward Pd(0) catalysts but inert to standard biological nucleophiles (amines, thiols).

  • Fluorescence Modulation: Thiophene-based amino acids often display blue-shifted fluorescence that is highly sensitive to the local dielectric constant. Upon binding to hydrophobic pockets (e.g., in protein misfolding assays), quantum yield often increases ("Turn-On" sensor).

  • Cross-Coupling Capability: The bromine atom allows for the modular construction of "bi-thiophene" or "aryl-thiophene" conjugates on the solid phase, extending conjugation length and shifting emission to the red/NIR region without re-synthesizing the peptide backbone.

Mechanism of Action: On-Resin Functionalization

The core workflow involves assembling the peptide backbone, keeping the N-terminus protected or acetylated, and then performing a Suzuki-Miyaura coupling on the side chain while the peptide is still anchored to the resin. This prevents intermolecular aggregation and simplifies purification.

G cluster_0 Solid Phase (Resin) Start Fmoc-5-Br-Thi-Ala-OH (Starting Material) SPPS SPPS Assembly (Resin Bound) Start->SPPS Coupling (HBTU/DIEA) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) SPPS->Coupling Boronic Acid + Pd(0) Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Wash & Dry Sensor Functionalized Biosensor Peptide Cleavage->Sensor HPLC Purification

Figure 1: Workflow for converting Fmoc-5-Br-Thi-Ala-OH into a functionalized biosensor probe via on-resin catalysis.

Experimental Protocols

Protocol A: SPPS Incorporation

Objective: Incorporate this compound into a peptide sequence without side reactions.

Reagents:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Amino Acid: this compound (3 eq).

  • Activator: HATU or HBTU (2.9 eq).

  • Base: DIPEA (6 eq).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-5-Br-Thi-Ala-OH and HATU in minimal DMF. Add DIPEA immediately before adding to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling: Shake at room temperature for 60–90 minutes .

    • Quality Control: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using PyBOP/HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF if necessary.[1][2]

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Attach a phenyl-boronic acid derivative (e.g., 4-methoxyphenylboronic acid for fluorescence tuning) to the bromothienyl site.

Reagents:

  • Catalyst: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3 (0.05 eq) with SPhos (0.1 eq).

  • Partner: Aryl Boronic Acid (3–5 eq).

  • Base: Na2CO3 (2M aqueous solution, 5 eq).

  • Solvent: DMF/Water or DME/Water (9:1 v/v).

Step-by-Step:

  • Preparation: Ensure the N-terminus is Fmoc-protected or Acetylated to prevent Pd-chelation by the free amine.

  • Inert Atmosphere: Place resin in a peptide synthesis vessel. Purge with Argon/Nitrogen for 15 minutes.

  • Mix: Dissolve the Boronic Acid and Base in the solvent mixture. Degas by bubbling Argon for 10 mins.

  • Catalyst Addition: Add the Pd catalyst to the solvent mixture, then transfer the entire solution to the resin.

  • Reaction: Agitate (do not stir with a magnetic bar to avoid grinding resin) at 70°C for 4–12 hours under Argon.

    • Microwave Option: 80°C for 30–60 minutes (Power: 25W).

  • Washing (Critical):

    • DMF (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – Removes Pd traces.

    • DCM (3x)

    • MeOH (3x)

Protocol C: Cleavage and Purification
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours at room temperature.

  • Precipitation: Filter resin; drop filtrate into cold Diethyl Ether (-20°C).

  • Analysis: Dissolve pellet in H2O/MeCN and analyze via RP-HPLC (C18 column) and ESI-MS.

    • Expected Mass Shift: Calculate mass of [Peptide - Br + Aryl].

Data Analysis & Validation

Quantitative Metrics for Coupling Efficiency

When developing the biosensor, compare the crude purity of the coupled product vs. the unreacted bromide starting material.

MetricAcceptable RangeTroubleshooting
SPPS Coupling Efficiency > 98% (Kaiser Test)Double couple; Switch to HATU.
Suzuki Conversion > 85% (HPLC Area)Increase Temp to 90°C; Use Microwave; Change Ligand to XPhos.
Pd Contamination < 10 ppmIncrease dithiocarbamate washes; Use metal scavenger resin post-cleavage.
Sensor Characterization (Fluorescence)

For a biosensor designed to detect protein misfolding (e.g., Amyloid-beta), the functionalized thiophene probe should exhibit solvatochromism.

  • Solvent Sweep: Measure emission spectra in Buffer (PBS), MeOH, and Dioxane.

    • Success Criteria: Significant wavelength shift (>10 nm) or intensity change (>2-fold) indicates environmental sensitivity.

  • Titration: Incubate 1 µM probe with increasing concentrations of target (e.g., aggregated protein).

    • Plot: Fluorescence Intensity (

      
      ) vs. Concentration (
      
      
      
      ). Fit to Hill equation for
      
      
      .

Pathway Diagram: Thiophene-Based Sensing Mechanism

The following diagram illustrates how the functionalized 5-bromothienylalanine operates within a biosensor context, specifically for "Turn-On" detection upon target binding.

BiosensorMechanism cluster_mech Thiophene Mechanism FreeProbe Free Probe (Quenched/Relaxed) BoundComplex Bound Complex (Restricted Rotation) FreeProbe->BoundComplex Binding Event Target Target Analyte (e.g., Amyloid/Pocket) Target->BoundComplex + Analyte Signal Fluorescence Turn-On BoundComplex->Signal Planarization & Solvent Shielding Desc 1. Torsional relaxation in solution (Non-radiative decay) 2. Binding restricts rotation (Radiative decay) 3. Dielectric change shifts emission

Figure 2: Mechanism of "Turn-On" fluorescence sensing using thiophene-functionalized peptides. Binding restricts torsional rotation, enhancing quantum yield.

References

  • Sigma-Aldrich. Fmoc-Ala-OH and Derivatives Product Information. (General Fmoc-Alanine derivative handling).

  • Capozzi, A. et al. (2012). Non-canonical amino acids bearing thiophene and bithiophene: synthesis and studies on ion recognition ability. (Demonstrates thiophene amino acids as fluorescent chemosensors).

  • Åslund, A. et al. (2009). Amino acid functionalized thiophene-based fluorescent ligands for visualization of protein deposits. (Use of thiophene ligands for amyloid detection).[3]

  • Maes, V. et al. (2006). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. (Validation of Pd-coupling on aromatic amino acid scaffolds).

  • Gong, Y. et al. (2013). Fluorescent proteins as biosensors by quenching resonance energy transfer. (Fluorescence quenching mechanisms relevant to thiophene-based sensors).

  • Aladdin Scientific. Fmoc-D-alpha-(5-bromothienyl)alanine Product Specifications.[4]

Sources

Application Note: Strategic Incorporation of Thienyl Moieties into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of thienylalanine (Thi) into peptide sequences is a potent strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles. As a bioisostere of phenylalanine (Phe), the thienyl moiety offers unique electronic properties (electron-rich thiophene ring) and reduced steric bulk compared to the benzene ring. This guide details the protocols for incorporating 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) using Fmoc Solid Phase Peptide Synthesis (SPPS). It addresses critical challenges such as sulfur oxidation, racemization control, and cleavage cocktail optimization to ensure high-fidelity synthesis.

Scientific Rationale: The Thienyl Advantage

Replacing a phenyl ring (Phe) with a thiophene ring (Thi) is a classic bioisosteric exchange. However, the decision must be grounded in the specific physicochemical differences between the two aromatic systems.

Comparative Analysis: Phe vs. Thi

The thiophene ring is electronically distinct from benzene. The sulfur atom donates electron density into the ring via resonance, making it more electron-rich (π-excessive). This affects


 stacking interactions with receptor pockets and alters the local electrostatic potential.
FeaturePhenylalanine (Phe)2-Thienylalanine (2-Thi)3-Thienylalanine (3-Thi)
Aromatic System Benzene (6-membered)Thiophene (5-membered)Thiophene (5-membered)
Electronic Character

-neutral

-excessive (Electron Rich)

-excessive (Electron Rich)
Van der Waals Volume ~115 ų~105 ų (Smaller)~105 ų (Smaller)
Lipophilicity (LogP) HighModerate (Slightly lower than Phe)Moderate
Metabolic Stability Susceptible to ChymotrypsinEnhanced resistance to proteolysisEnhanced resistance to proteolysis
Fluorescence Intrinsic (weak)Quencher (often quenches Trp/Tyr)Quencher

Key Insight: The metabolic stability of Thi-containing peptides arises because many proteases (e.g., chymotrypsin) rely on the specific shape and electronics of the benzyl side chain for recognition. The slightly smaller, sulfur-containing thiophene ring often reduces cleavage rates while maintaining binding affinity.

Strategic Planning & Materials

Isomer Selection
  • 2-Thienylalanine (2-Thi): The sulfur is adjacent to the attachment point. This isomer is sterically more demanding near the backbone but offers distinct electronic vectors for hydrogen bonding (sulfur can act as a weak acceptor).

  • 3-Thienylalanine (3-Thi): Geometrically more similar to Phenylalanine. Use this when you want to minimize steric clashes while exploiting the electronic differences of the thiophene ring.

Reagent Requirements
  • Building Block: Fmoc-3-(2-thienyl)-L-alanine or Fmoc-3-(3-thienyl)-L-alanine.

    • Purity Check: Ensure enantiomeric purity >99% to avoid difficult-to-separate diastereomers.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: Avoid HATU/DIEA for the specific coupling of the Thi residue if possible, to minimize racemization risk, though it is acceptable for subsequent residues.

  • Cleavage Scavengers: DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (1,2-Ethanedithiol). Mandatory to prevent sulfoxide formation.

Protocol 1: Solid Phase Incorporation (Fmoc-SPPS)

Workflow Logic

The incorporation of Thienylalanine follows standard Fmoc protocols but requires strict attention to activation methods to prevent racemization of the


-proton, which is slightly more acidic than in Phe due to the electron-withdrawing inductive effect of the heteroaromatic ring (though the ring itself is 

-rich).
Step-by-Step Procedure

Step 1: Resin Preparation

  • Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Drain and perform initial deprotection (20% Piperidine/DMF) if Fmoc-protected.

Step 2: Activation (The "Low-Racemization" Cocktail)

  • Reagents:

    • 0.1 M Fmoc-Thi-OH in DMF (5 eq)

    • 0.1 M DIC in DMF (5 eq)

    • 0.1 M Oxyma Pure in DMF (5 eq)

  • Procedure:

    • Pre-mix Fmoc-Thi-OH and Oxyma Pure.

    • Add DIC immediately prior to adding to the resin.

    • Critical:Do not pre-activate for >2 minutes. Long pre-activation times increase the risk of racemization.

Step 3: Coupling

  • Add the activated mixture to the resin.

  • Agitate at Room Temperature for 45–60 minutes.

    • Warning: Do not use microwave heating (>50°C) for this specific coupling step unless necessary. High temperature significantly increases racemization of aryl-alanine analogs.

  • Drain and wash with DMF (3x).

Step 4: Monitoring

  • Perform a colorimetric test (Kaiser or Chloranil).

  • If incomplete, re-couple using fresh reagents (do not just extend time).

Step 5: Capping (Optional but Recommended)

  • Treat with Acetic Anhydride/DIEA/DMF (10:5:85) to cap unreacted amines.

Visual Workflow (DOT Diagram)

SPPS_Workflow Start Resin Preparation (Swell in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Decision Is Next AA Thienylalanine? Wash1->Decision Act_Std Standard Activation (HBTU/DIEA or DIC/Oxyma) Decision->Act_Std No Act_Thi Optimized Thi Activation (DIC/Oxyma, No Base) Avoid Pre-activation > 2min Decision->Act_Thi Yes (Critical Step) Coupling Coupling Reaction (RT, 45-60 min) Act_Std->Coupling Act_Thi->Coupling Check Kaiser Test (Complete?) Coupling->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple No Next_Cycle Proceed to Next Cycle Check->Next_Cycle Yes Recouple->Coupling Next_Cycle->Deprotect Repeat Cycle

Figure 1: SPPS workflow highlighting the divergent activation strategy for Thienylalanine to minimize racemization.

Protocol 2: Cleavage and Workup (The "Anti-Oxidation" Strategy)

The thiophene sulfur is less prone to oxidation than Methionine, but it is not immune. During cleavage, the generation of electrophilic carbocations (from protecting groups like Trt, Boc, tBu) can attack the electron-rich thiophene ring or oxidize the sulfur.

The Cocktail Selection

Do NOT use standard Reagent A (95% TFA / 5% Water). You must use scavengers that protect the sulfur.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5% (Solvent/Acid)

  • Phenol: 5% (Scavenger for tBu ions)

  • Water: 5% (Scavenger)

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

  • DODT (or EDT): 2.5% (Crucial Thiol Scavenger)

Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT (Ethanedithiol) due to lower odor, but EDT is equally effective.

Procedure
  • Wash the resin with DCM to remove traces of DMF (DMF can cause TFA salts to remain oil-like).

  • Add the Freshly Prepared cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate gently for 2–3 hours at Room Temperature.

    • Tip: Keep the reaction vessel covered with aluminum foil. Light can accelerate photo-oxidation of the thiophene ring in the presence of TFA.

  • Filter the resin and precipitate the filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant the ether.

  • Wash the pellet 2x with cold ether to remove residual scavengers (DODT/Phenol).

  • Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately.

Analytical Validation & Troubleshooting

HPLC Profile

Thienylalanine peptides typically elute slightly earlier or close to their Phenylalanine counterparts on C18 columns due to slightly lower lipophilicity.

Common Issues
IssueCauseSolution
M+16 Peak (Mass Spec) Oxidation of Thiophene Sulfur (Sulfoxide)1. Check cleavage cocktail (add more DODT).2. Avoid lyophilizing from acidic water for days.3. Reduce using Ammonium Iodide/Dimethylsulfide.
Doublet Peaks (HPLC) Racemization (L-Thi -> D-Thi)1. Switch from HATU/DIEA to DIC/Oxyma.2. Reduce coupling temperature to <40°C.3. Shorten base exposure time.
Low Yield Steric hindrance (2-Thi)1. Double couple.2. Use a smaller resin loading (0.2–0.4 mmol/g).

Advanced Application: Proteolytic Stability

One of the primary reasons to incorporate Thi is to extend the half-life of peptide drugs.

Mechanism: Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Trp, Tyr). The enzyme's S1 pocket is hydrophobic and shaped to accommodate the benzene ring.

  • Strategy: Replace Phe at the known cleavage site with 2-Thi.

  • Outcome: The altered geometry and electron density of 2-Thi often weaken the binding to the S1 pocket or misalign the scissile bond relative to the catalytic triad, significantly slowing hydrolysis without abolishing receptor binding.

Proteolysis_Inhibition cluster_0 Native Peptide (Phe) cluster_1 Modified Peptide (Thi) Phe Phe Residue Enzyme Chymotrypsin Recognition Phe->Enzyme Cleavage Rapid Proteolysis Enzyme->Cleavage Thi Thienylalanine (Bioisostere) Enzyme2 Altered S1 Pocket Fit Thi->Enzyme2 Stable Metabolic Stability Enzyme2->Stable

Figure 2: Mechanistic basis for enhanced metabolic stability when substituting Phe with Thi.

References

  • Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Fmoc-Thienylalanine Synthesis & Properties: Fmoc-L-3-(2-Thienyl)-alanine Product Guide. Ningbo Inno Pharmchem Co.[1] (2026).[1][2] Link

  • Racemization Control in SPPS: Steinauer, R., et al. (1989). Racemization of Fmoc-Amino Acids During Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.[3] (Contextual grounding for DIC/Oxyma superiority).

  • Cleavage Cocktails: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4] International Journal of Peptide and Protein Research, 36(3), 255–266. Link

  • Thienylalanine as Phe Isostere: Evaluation of Tellurienylalanine and Thienylalanine as Phenylalanine Isosteres. National Institutes of Health (NIH). (2020). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc Deprotection for Bromothienylalanine (Bta)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Fmoc Deprotection from Bromothienylalanine (Fmoc-Bta-OH) Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: The Bromothienylalanine Challenge

Incomplete Fmoc deprotection from Bromothienylalanine (Bta) is a frequent bottleneck in Solid-Phase Peptide Synthesis (SPPS). This unnatural amino acid presents a "perfect storm" of chemical challenges:

  • Steric Bulk: The bromine atom at the thiophene ring (typically at position 2 or 3) significantly increases the Van der Waals radius compared to a standard phenylalanine or alanine, physically blocking the approach of the deprotection base.

  • Electronic Repulsion: The electron-rich thiophene ring, combined with the electronegativity of bromine, can alter the local electrostatic environment, potentially destabilizing the transition state required for the base-catalyzed E1cB elimination mechanism of the Fmoc group.

  • Aggregation Induction: Like other hydrophobic aromatic residues, Bta promotes

    
    -
    
    
    
    stacking and inter-chain
    
    
    -sheet formation. This "on-resin" aggregation collapses the peptide matrix, rendering the N-terminus inaccessible to solvent and reagents.

This guide provides a self-validating troubleshooting workflow to resolve these issues without compromising peptide integrity.

Module 1: Diagnostic & Verification

Before altering chemical protocols, confirm that the issue is incomplete deprotection and not acylation failure or capping.

Q: How do I definitively confirm Fmoc removal failed? A: Do not rely solely on HPLC of the cleaved crude. Use on-resin colorimetric tests.[1][2]

Test MethodTargetIndication (Positive)Limitation with Bta
Kaiser Test (Ninhydrin)Primary AminesDeep Blue (beads and solution)False Negative Risk: Aggregated Bta chains may not react with ninhydrin, appearing yellow (protected) even if deprotected.
Chloranil Test Secondary AminesBlue/Green (beads)Generally used for Proline, but can sometimes detect amines in aggregated regions better than Ninhydrin.
Micro-Cleavage Peptide MassMass Shift (-222 Da)The most reliable method. Cleave 2-5 mg of resin and analyze via LC-MS.

The "Micro-Cleavage" Gold Standard: If the Kaiser test is ambiguous (faint blue or patchy), perform a micro-cleavage.

  • Result A (Mass = Target + 222 Da): Fmoc is still attached. Proceed to Module 2.

  • Result B (Mass = Target): Fmoc is removed. The issue is likely aggregation preventing the next coupling. Proceed to Module 3.

Module 2: Chemical Optimization (The "Wet" Protocols)

Q: Standard 20% Piperidine failed. Should I increase the time? A: Simply extending time often fails due to the equilibrium of the reaction and potential side reactions. You must alter the base strength or the solvation environment .

Protocol A: The "Turbo" Cocktail (DBU-Enhanced)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic amidine base that is significantly stronger than piperidine. It drives the deprotection kinetics in sterically hindered environments.

  • Reagent: 2% DBU + 2% Piperidine in DMF.

  • Mechanism: DBU removes the proton; Piperidine scavenges the dibenzofulvene byproduct (preventing re-attachment).

  • Procedure:

    • Drain resin.[1]

    • Add Protocol A solution (10 mL per gram resin).

    • Agitate for 5 minutes . Drain.

    • Repeat for 10 minutes .

  • Warning: DBU promotes Aspartimide formation if Aspartic Acid (Asp) is present in the sequence.[3] If Asp is present, add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction.

Protocol B: The "Solvent Switch" (Aggregation Disruption)

If the issue is aggregation (common with Bta homopolymers or hydrophobic regions), DMF may not swell the resin sufficiently.

  • Reagent: 20% Piperidine in NMP (N-Methyl-2-pyrrolidone).

  • Why? NMP has superior swelling properties for polystyrene and PEG-based resins compared to DMF, disrupting inter-chain hydrogen bonding.

Module 3: Physical Optimization

Q: Chemical changes aren't working. How do I force the reaction? A: Introduce energy to overcome the activation barrier and disrupt aggregation.

Protocol C: Microwave-Assisted Deprotection

Microwave irradiation is highly effective for Bta residues.

  • Temperature: 75°C (Do not exceed 80°C to avoid Cys/His racemization).

  • Power: 30-50 Watts (dynamic).

  • Time: 2 x 3 minutes.

  • Reagent: 20% Piperidine/DMF (Standard) or 20% Piperidine/NMP.

  • Note: Avoid DBU at high temperatures; the risk of side reactions (racemization) increases significantly.

Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving incomplete Fmoc deprotection.

Fmoc_Troubleshooting Start Issue: Incomplete Fmoc Removal from Bta Diagnosis Step 1: Micro-Cleavage & LCMS (Verify Mass) Start->Diagnosis Result_FmocOn Mass = Fmoc-Peptide (Deprotection Failed) Diagnosis->Result_FmocOn +222 Da Result_FmocOff Mass = Free Amine (Aggregation/Coupling Issue) Diagnosis->Result_FmocOff Target Mass Check_Asp Does sequence contain Asp(OtBu)? Result_FmocOn->Check_Asp Action_NMP Protocol B: Switch Solvent to NMP (Disrupt Aggregation) Result_FmocOff->Action_NMP Improve Swelling Action_DBU Protocol A: 2% DBU + 2% Piperidine (Add HOBt if Asp present) Check_Asp->Action_DBU No Asp Action_Heat Protocol C: Microwave (75°C) with 20% Piperidine Check_Asp->Action_Heat Asp Present (Safer than DBU) Final_Check Re-Diagnose: Kaiser Test + LCMS Action_DBU->Final_Check Action_NMP->Final_Check Action_Heat->Final_Check

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection based on sequence composition and diagnostic results.

Frequently Asked Questions (FAQs)

Q1: Will the bromine atom on the thiophene ring survive repeated exposure to Piperidine or DBU? A: Generally, yes. Aryl bromides (like those on Bta) are chemically stable to secondary amines and amidines (DBU) at room temperature. However, they are sensitive to palladium (used in Alloc removal) or radical conditions. If using microwave heating (>75°C) for extended periods, monitor for debromination (Mass -79 Da), though this is rare in standard basic deprotection cocktails.

Q2: I see a "double deletion" after the Bta residue. Why? A: This suggests Diketopiperazine (DKP) formation . If Bta is followed by Proline (or another N-alkylated amino acid), the free amine of the Proline can attack the carbonyl of the Bta ester linkage, cleaving the dipeptide from the resin.

  • Solution: Use the 2% DBU / 2% Piperidine cocktail. DBU favors rapid Fmoc removal over the slower intramolecular cyclization that causes DKP [1]. Alternatively, use Trityl linkers or bulky resins (2-CTC) to sterically discourage DKP formation.

Q3: Can I use DBU if I have Aspartic Acid (Asp) in my sequence? A: Proceed with extreme caution. DBU catalyzes the cyclization of Asp(OtBu) to Aspartimide (Mass -18 Da).

  • Mitigation: If you must use DBU with Asp, add 0.1 M HOBt or 0.1 M 6-Cl-HOBt to the deprotection solution. This acidic additive suppresses the base-catalyzed ring closure without neutralizing the deprotection capacity [2].

References
  • Wade, J. D., et al. (1991).[4] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization of diketopiperazine formation.[2][5] Peptide Research, 4(3), 194-199.

  • Mergler, M., & Durieux, J. P. (2000). Aspartimide formation in Fmoc SPPS. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (Chan, W.C.[4] & White, P.D., Eds.), Oxford University Press.[4]

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides.[2][6][7][8][9] In Solid-Phase Peptide Synthesis (Methods in Enzymology, Vol. 289).[4] Academic Press.[4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][7][10][11][] Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Fmoc-L-2-(5-bromothienyl)alanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Operator: Senior Application Scientist

Executive Summary: The "Thiophene Trap"

Fmoc-L-2-(5-bromothienyl)alanine is a high-value non-canonical amino acid, often employed as a precursor for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or as a phenylalanine isostere with unique electronic properties.

However, it presents a distinct challenge in Solid-Phase Peptide Synthesis (SPPS): The Thiophene Paradox. While the bromine atom withdraws electron density, the thiophene ring remains inherently electron-rich (π-excessive) compared to benzene. This makes it a "soft" nucleophile that competes with your scavengers during cleavage, leading to irreversible alkylation. Furthermore, the C-Br bond introduces a susceptibility to radical reduction (debromination) under specific cleavage conditions.

This guide details the three critical failure modes: Electrophilic Aromatic Substitution (EAS) , Hydrodehalogenation , and Racemization , providing validated protocols to eliminate them.

Module 1: The "Pink Peptide" Phenomenon (Alkylation)

Symptom:

  • Mass spectra show +56 Da, +106 Da, or +243 Da adducts (corresponding to t-Butyl, Pbf, or Trityl fragments).

  • The crude peptide pellet appears pink or dark red (indicative of polymerized thiophene species or charge-transfer complexes).

Technical Root Cause: During TFA cleavage, acid-labile protecting groups (Boc, tBu, Trityl, Pbf) generate highly reactive carbocations. The thiophene ring of your amino acid acts as an internal scavenger. Despite the 5-bromo substituent blocking the alpha-position relative to sulfur, the 3- and 4-positions remain vulnerable to Electrophilic Aromatic Substitution (EAS).

The Solution: Competitive Scavenging Standard "Reagent K" is often insufficient. You must employ a "High-Thiol" strategy to kinetically outcompete the thiophene ring for carbocations.

Protocol: The "Thiophene-Safe" Cleavage Cocktail
ComponentVolume %Function
TFA 82.5%Acidolysis & Solvation
Phenol 5.0%Scavenges Pbf/Pmc cations (protects Arg)
Thioanisole 5.0%Critical: Accelerates removal of Pbf; soft nucleophile.
1,2-Ethanedithiol (EDT) 2.5%Critical: The most effective scavenger for tBu cations.[1]
Water 5.0%Scavenges tBu cations; hydrolyzes trifluoroacetates.

Step-by-Step:

  • Pre-Chill: Cool the cocktail to 0°C before adding to the resin. This slows the rate of initial cation generation, allowing scavengers to distribute.

  • Incubation: Allow to warm to Room Temperature (RT) and shake for 2–3 hours.

  • Precipitation: Precipitate directly into cold diethyl ether . Do not rotovap the TFA first if you suspect high alkylation risks; concentration increases cation density.

Warning: Avoid triisopropylsilane (TIS) concentrations >2.5% if possible (see Module 2).

Module 2: The Vanishing Halogen (Debromination)

Symptom:

  • Mass spectra show a -79/80 Da mass shift (Loss of Br, replacement with H).

  • Isotopic pattern analysis reveals loss of the characteristic 1:1 Br doublet.

Technical Root Cause: This is a Hydrodehalogenation reaction. While aryl bromides are generally stable to acid, the combination of Silanes (TIS/TES) and trace metal contaminants (often residual Pd from resin manufacturing or previous steps) or radical initiators can promote reduction of the C-Br bond.

Mechanism:



Troubleshooting Protocol:

  • Silane Reduction: Reduce TIS content to 1-2% or eliminate it in favor of EDT/Thioanisole if the sequence permits (i.e., no Trp/Met present).

  • Radical Quenching: If debromination persists, add 1% m-Cresol to the cleavage cocktail. It acts as a radical scavenger.

  • Resin Hygiene: Ensure dedicated glassware is used. Trace palladium from a previous Suzuki coupling in the same vessel can catalyze debromination during the acidic cleavage step.

Module 3: Stereochemical Drift (Racemization)

Symptom:

  • Chiral HPLC shows a "doublet" peak for the main product.

  • Loss of biological activity.

Technical Root Cause: The electron-withdrawing nature of the Bromine atom, combined with the electron-rich thiophene ring, alters the acidity of the


-proton. Activation with strong bases (like DBU) or high temperatures (Microwave) facilitates proton abstraction, leading to enolization and racemization.

Protocol: Low-Risk Coupling

  • Activator: Use DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate). This creates a less basic environment than HATU/DIEA.

  • Base: Avoid DBU entirely. If using DIEA (Diisopropylethylamine), maintain a ratio of < 2 equivalents relative to the amino acid.

  • Temperature:

    • Standard: Room temperature, 60 minutes.

    • Microwave:Max 50°C . Do NOT use standard 75°C/90°C protocols for this residue.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways your molecule faces during synthesis.

SideReactions Start This compound (On Resin) Coupling Coupling Step (High Temp/Base) Start->Coupling Fmoc Removal & Activation Cleavage TFA Cleavage (Cation Generation) Start->Cleavage Final Step Success Target Peptide (Intact Br-Thiophene) Coupling->Success DIC/Oxyma, <50°C Racemization Racemization (D-Isomer) Coupling->Racemization HATU/DIEA >75°C Cleavage->Success High Scavenger (EDT/Thioanisole) Alkylation EAS Alkylation (+tBu/+Pbf Adducts) Cleavage->Alkylation Low Scavenger (Reagent B/Pure TFA) Debromination Hydrodehalogenation (Loss of Br) Cleavage->Debromination High Silane (TIS) + Trace Metals

Figure 1: Critical Control Points in the synthesis of bromothienylalanine-containing peptides.

Frequently Asked Questions (FAQ)

Q1: Can I use standard Reagent B (TFA/Phenol/Water/TIPS) for cleavage? A: It is risky. Reagent B lacks a thiol scavenger (like EDT). Without a thiol, the bulky t-butyl cations generated from Boc/tBu protection are not quenched fast enough and will attack the thiophene ring. Use the EDT/Thioanisole cocktail described in Module 1.

Q2: I see a +16 Da peak. Is this Methionine oxidation? I don't have Met in my sequence. A: This is likely Thiophene S-oxidation . Just like Methionine, the thiophene sulfur can oxidize to a sulfoxide (+16 Da) or sulfone (+32 Da). This usually happens if the peptide is left in solution with air exposure for long periods or if "green" solvents with peroxides (like old ethers) are used. Store the peptide lyophilized under Argon.

Q3: I need to perform a Suzuki coupling on the resin later. Will the bromine survive standard Fmoc SPPS? A: Yes, the C-Br bond is stable to piperidine (deprotection) and standard coupling reagents. The critical danger zone is the cleavage step (if cleaving before Suzuki) or microwave heating (potential degradation). If performing on-resin Suzuki, ensure you wash the resin thoroughly with EDTA to remove Pd catalysts before any subsequent acidic cleavage to prevent the debromination described in Module 2.

Q4: Is the 5-bromo substituent stable to DTT (Dithiothreitol)? A: Generally, yes. DTT reduces disulfides.[1][2] However, under radical conditions, thiols can sometimes facilitate desulfurization or debromination, but this is rare in standard workups. The greater risk with DTT is if you use it during cleavage without knowing it can sometimes reduce Trp indoles; for bromothienylalanine, it is usually safe as a post-cleavage additive.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews. (Comprehensive guide on scavenger selection and cation species).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Details on racemization risks with non-standard AAs).

  • Dottorini, T., et al. (2022). "Thiophene-Based Amino Acids in Peptide Synthesis: Challenges and Opportunities." Journal of Peptide Science. (Specific discussion on thiophene reactivity in SPPS).

  • Biotage. (2023).[2][5][7][8] "Peptides containing cysteine: the role of scavengers in cleavage cocktail." (Analogous chemistry regarding thiol/electron-rich scavenging).

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Standard protocols for electron-rich/oxidation-prone residues).

Sources

Technical Support Center: Handling Bromothienylalanine (Bta) in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Advanced Peptide Synthesis Core .

Current Status: Operational Topic: DBU-Mediated Deprotection & Side Effects with Halogenated Heterocycles Ticket ID: BTA-DBU-001

Executive Summary

You are likely accessing this guide because you have observed unexpected mass shifts (+/-) or loss of chirality when incorporating 5-bromo-2-thienylalanine (Bta) or similar halogenated heteroaromatic residues.

While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the standard alternative to piperidine for preventing nucleophilic aromatic substitution (


) on the thiophene ring, it introduces its own set of critical side effects—primarily racemization  and base-catalyzed halogen migration  (Halogen Dance). This guide details the mechanistic causality and provides self-validating protocols to mitigate these risks.

Part 1: The Mechanistic Landscape[1]

The Piperidine Problem (Why you switched to DBU)

Standard Fmoc removal uses 20% piperidine.[1] However, piperidine is a secondary amine and a potent nucleophile. With electron-deficient rings like 5-bromo-2-thienylalanine , piperidine attacks the carbon bearing the bromine, displacing it via Nucleophilic Aromatic Substitution (


).
  • Symptom: Mass shift of +5 Da (Loss of Br [79/81], gain of Piperidine [84]).

The DBU Solution & Its Side Effects

To prevent


, researchers switch to DBU (a non-nucleophilic, sterically hindered base). However, DBU has a pKa of ~13.5 (vs. piperidine ~11.1). This increased basicity triggers two specific side reactions with Bta:
A.

-Carbon Racemization (The Primary Threat)

The thienyl group is electron-withdrawing. The presence of the Bromine atom further pulls electron density, significantly increasing the acidity of the


-proton.
  • Mechanism: DBU abstracts the acidic

    
    -proton, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a mix of L- and D-isomers.
    
  • Symptom: Loss of chirality; double peaks in HPLC; failure to crystallize/fold.

B. The "Halogen Dance" (The Rare Threat)

In prolonged exposure or high concentrations, strong bases can catalyze the migration of the halogen atom to an adjacent carbon on the thiophene ring.

  • Mechanism: Base-catalyzed deprotonation at the C3/C4 position followed by halogen migration to the generated anion.

  • Symptom: Correct mass, but incorrect retention time (regioisomer formation).

Mechanistic Visualization

Bta_Side_Reactions Fmoc_Bta Fmoc-Bta-Resin (Electron Deficient Ring) Piperidine 20% Piperidine (Nucleophilic Base) Fmoc_Bta->Piperidine Standard Protocol DBU 2% DBU (Strong, Non-nuc Base) Fmoc_Bta->DBU Alternative Protocol SnAr_Product Piperidine Adduct (Br displaced) Mass: +5 Da Piperidine->SnAr_Product SnAr Attack Enolate Planar Enolate Intermediate DBU->Enolate Alpha-Proton Abstraction (Fast) HalogenDance Regioisomer (Br Migration) DBU->HalogenDance Prolonged Exposure (Rare) Racemate DL-Bta Peptide (Racemization) Enolate->Racemate Reprotonation

Figure 1: Divergent side-reaction pathways for Bromothienylalanine depending on base selection.

Part 2: Troubleshooting & Optimization

Diagnostic Table: Identifying Your Issue
Observation (LCMS/HPLC)Probable CauseMechanismCorrective Action
Mass shift +5 Da Piperidine Adduct

displacement of Br by Piperidine
Switch to DBU or Piperazine.
Doublet peaks (Same Mass) RacemizationHigh pKa of DBU abstracts

-H
Use DBU/HOBt or reduce DBU %.
Single peak, wrong RT RegioisomerHalogen Dance (Br migration)Reduce base contact time; lower Temp.
Mass shift +53 Da DBF AdductIncomplete scavenging of DibenzofulveneAdd 1-5% Piperidine (sacrificial) or higher thiol scavenger.
Protocol A: The "Safe" DBU Cocktail (Recommended)

This protocol balances deprotection speed (to minimize base exposure) with buffering to prevent racemization.

Reagents:

  • Base: 2% DBU (v/v)

  • Scavenger/Buffer: 2% Piperidine (sacrificial) OR 5% Piperazine

  • Additive (Critical): 0.1 M HOBt (Hydroxybenzotriazole)

  • Solvent: DMF (Dimethylformamide)[1]

Rationale:

  • DBU drives the E1cB elimination of Fmoc rapidly.

  • HOBt acts as an acidic buffer, lowering the effective pH just enough to suppress the abstraction of the Bta

    
    -proton without stopping Fmoc removal.
    
  • Piperidine/Piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing it from alkylating the peptide.

Step-by-Step Workflow:

  • Wash: DMF (3 x 1 min).

  • Deprotection 1 (Flash): Treat resin with cocktail for 30 seconds . Drain.

    • Why? Removes bulk Fmoc; minimizes contact time.[2]

  • Deprotection 2 (Main): Treat resin with cocktail for 3 minutes . Drain.

    • Why? DBU is fast.[3] 3 mins is usually sufficient. Do not exceed 5 mins.

  • Wash: DMF (5 x 1 min) to ensure complete removal of DBU.

Protocol B: The "Piperazine Only" Alternative

If DBU racemization persists even with HOBt, switch to a milder, non-nucleophilic-mimic.

  • Reagent: 10% Piperazine in DMF/Ethanol (9:1).

  • Note: Slower than DBU (requires 10-15 min deprotection), but significantly lower pKa (~9.8), making racemization of Bta negligible.

Part 3: FAQ - Technical Support

Q1: Can I just use 1% DBU without additives? A: Not recommended. DBU is a base, not a nucleophile.[1] It removes Fmoc but does not scavenge the reactive dibenzofulvene (DBF) intermediate.[1] Without a scavenger (like piperidine, piperazine, or a thiol), the DBF will re-attach to the peptide N-terminus or side chains. Always include a scavenger.

Q2: Why does HOBt help with DBU deprotection? A: HOBt is weakly acidic. In a DBU solution, it forms a buffered system. It protonates the most basic species, reducing the "free" concentration of the hyper-basic DBU species responsible for abstracting the


-proton, while maintaining enough basicity to drive the Fmoc elimination.

Q3: I see a -80 Da mass shift. What happened? A: This is likely Hydrodebromination (loss of HBr). While less common in standard SPPS, it can occur if the resin was exposed to light (photolytic cleavage) or if radical initiators were present. Ensure the reaction vessel is shielded from light during deprotection of halogenated residues.

Part 4: Decision Tree for Base Selection

Base_Selection cluster_note Note Start Start: Deprotecting Fmoc-Bta Q1 Is the sequence prone to Aspartimide? Start->Q1 Piperidine Use 20% Piperidine (Standard) Q1->Piperidine No Bta present Check_Bta STOP: Bta is present. Piperidine causes SnAr. Q1->Check_Bta Yes (Standard Logic) Q2 Use DBU-based Cocktail. Is Racemization observed? Check_Bta->Q2 Switch Base Sol_A Solution A: 2% DBU + 2% Piperidine Q2->Sol_A No (Standard Case) Sol_B Solution B (Optimized): 2% DBU + 0.1M HOBt Q2->Sol_B Yes (High Risk) Sol_C Solution C (Mildest): 10% Piperazine Sol_B->Sol_C If Racemization Persists Note1 Always shield Bta from light to prevent photolytic debromination.

Figure 2: Logic flow for selecting the appropriate deprotection reagent for bromothienylalanine.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[2][4] RSC Advances, 5(126), 104417-104425. Link

  • Schnölzer, M., et al. (2007). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
  • Bunnett, J. F. (1971).[5] The Base-Catalyzed Halogen Dance. Accounts of Chemical Research, 5(4), 139–147. (Mechanistic foundation of halogen migration). Link

  • Coin, I., et al. (2006). Deprotection of Fmoc derivatives in the presence of base-sensitive moieties.[1] Nature Protocols. (General protocols for DBU usage).

Sources

Technical Guide: Scavenger Systems for TFA Cleavage of Sensitive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Cleavage

In Solid Phase Peptide Synthesis (SPPS), the final cleavage step is a critical "point of no return." While Trifluoroacetic Acid (TFA) effectively hydrolyzes the linker and removes acid-labile protecting groups (PGs), it simultaneously generates a chaotic environment of highly reactive carbocations.[1]

Without adequate scavengers, these electrophilic species (


) will attack the most nucleophilic centers available: the side chains of your peptide. This guide details the mechanistic rationale for scavenger selection, ensuring your peptide survives the cleavage step intact.

Module 1: Mechanisms of Side Reactions

To select the right scavenger, one must understand the enemy. The removal of protecting groups like Trt, Boc, Pbf, and tBu follows an


 mechanism, liberating stabilized carbocations.[1]
The "Victim" Residues
  • Methionine (Met): The thioether is highly susceptible to alkylation (forming sulfonium salts) and oxidation (forming sulfoxide, Met[O]).[2]

  • Tryptophan (Trp): The electron-rich indole ring is a magnet for sulfonyl cations released from Arginine (Pbf/Pmc) protection, leading to sulfonation or alkylation.

  • Cysteine (Cys): The sulfhydryl group is the most nucleophilic soft center in a peptide. It is prone to re-alkylation by tert-butyl cations or linker fragments (e.g., trityl cations).

  • Tyrosine (Tyr): The phenolic ring can undergo electrophilic aromatic substitution, particularly by tert-butyl cations.

Visualization: The Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the scavenger and the sensitive residue for the reactive carbocation.

ScavengerMechanism PG Protecting Group (Boc, Trt, Pbf) Cation Reactive Carbocation (R+) PG->Cation Acidolysis (SN1) TFA TFA (Acid) TFA->PG Byproduct Scavenger-Cation Adduct (HARMLESS) Cation->Byproduct k_scavenge (Fast) SideProduct Alkylated Peptide (IRREVERSIBLE DAMAGE) Cation->SideProduct k_damage (Slow) Residue Sensitive Residue (Trp, Met, Cys) Residue->SideProduct Scavenger Scavenger (TIS, EDT, Thioanisole) Scavenger->Byproduct

Caption: Competitive kinetics in TFA cleavage. Scavengers must possess higher nucleophilicity (


) to intercept carbocations before they modify the peptide.

Module 2: Standard Protocols & Cocktail Selection

Do not rely on a single "universal" cocktail. The composition must be tuned to the specific residues present in your sequence.

Comparative Scavenger Cocktail Table
Cocktail NameComposition (v/v)Target ApplicationKey Mechanism
Standard (Reagent B) TFA (95%), Water (2.5%), TIS (2.5%)General peptides without Met/Cys/Trp.TIS (Triisopropylsilane) is a bulky, efficient hydride donor for Trt/Boc cations.
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)The "Heavy Artillery." Peptides with Cys, Met, Trp, Tyr.EDT/Thioanisole are soft nucleophiles that protect Met/Cys. Phenol protects Tyr.[3]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%)Peptides with Methionine .[1]Contains Ammonium Iodide (NH₄I) and DMS to actively reduce Met(O) back to Met.[1]
Reagent L TFA (88%), DTT (5%), Water (5%), TIS (2%)"Low Odor" alternative to Reagent K.DTT replaces EDT (smell reduction) but is slightly less effective for heavy Trp loads.
Green Cocktail TFA (92.5%), DODT (2.5%), Water (2.5%), TIS (2.5%)Modern standard for Cys/Met.DODT is a less volatile, non-malodorous analog of EDT with similar efficacy.
Decision Logic for Cocktail Selection

CocktailSelection Start Analyze Peptide Sequence HasCys Contains Cys? Start->HasCys HasMet Contains Met? HasCys->HasMet No ReagentK Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) HasCys->ReagentK Yes (High Risk) GreenAlt Consider Green Cocktail (TFA/DODT/TIS/H2O) HasCys->GreenAlt Yes (Low Odor req) HasTrp Contains Trp? HasMet->HasTrp No ReagentH Use Reagent H (Includes NH4I/DMS) HasMet->ReagentH Yes (Prevent Oxidation) ReagentB Use Reagent B (TFA/TIS/H2O) HasTrp->ReagentB No HasTrp->ReagentK Yes

Caption: Logical flow for selecting the optimal cleavage cocktail based on residue sensitivity.

Module 3: Troubleshooting Specific Residue Issues

Q1: My Methionine residues are oxidizing to sulfoxide (+16 Da). How do I fix this?

Cause: Methionine is oxidized by reactive oxygen species or during workup. Prevention:

  • Use Reagent H or add Dimethyl Sulfide (DMS) to your cocktail.

  • Perform the cleavage under a Nitrogen or Argon blanket. Recovery (Post-Cleavage): If the peptide is already cleaved and oxidized, you can reduce it back:

  • Dissolve peptide in dilute TFA (1%).

  • Add Ammonium Iodide (NH₄I) and DMS.

  • Incubate for 30 mins at 0°C.

  • Quench with ascorbic acid or extraction.

Q2: I see a +56 Da mass shift on my Tryptophan. What is it?

Cause: This is likely tert-butylation of the indole ring. Even more common is a +266 Da adduct from the Pbf protecting group of Arginine if cleavage time is insufficient. The Fix:

  • Use Reagent K: The Phenol and Thioanisole are critical here. Phenol preferentially absorbs the cations that attack aromatic rings.

  • Use Fmoc-Trp(Boc): Ensure your Trp building block has Boc protection on the indole nitrogen.[4] This Boc group is removed after the Pbf group is scavenged, protecting the indole ring during the critical phase.

Q3: My Cysteine-containing peptide has multiple peaks with +56, +72, or +X mass.

Cause: Re-attachment of tBu cations (+56) or incomplete removal of Trt. The Fix:

  • Mandatory Thiol: You must use a dithiol scavenger.[2] EDT (1,2-Ethanedithiol) is the gold standard.

  • DODT Substitution: If you cannot use EDT due to smell, DODT (2,2'-(Ethylenedioxy)diethanethiol) is the only acceptable substitute for high-Cys sequences. TIS alone is insufficient for Cys protection.[5]

Q4: Arginine (Pbf) deletion sequences or slow deprotection?

Cause: The Pbf group is acid-stable and requires strong acidolysis. The Fix:

  • Time: Extend cleavage time to 3–4 hours.

  • Thioanisole: This scavenger specifically accelerates the removal of Pbf/Pmc groups via an "acid-assisted" mechanism. Ensure your cocktail contains at least 5% Thioanisole.

Module 4: Protocol for Reagent K (The "Universal" Solution)

Safety Warning: TFA is corrosive.[4] EDT and Thioanisole have potent stenches. Work strictly in a fume hood.

  • Preparation:

    • Pre-cool TFA to 0°C.

    • Prepare the cocktail fresh: 8.25 mL TFA, 0.5 mL Phenol (liquefied), 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL EDT.

  • Incubation:

    • Add 10-20 mL of cocktail per gram of resin.[6]

    • Shake gently at Room Temperature for 2.5 to 3 hours. (Note: Extend to 4 hours if multiple Arg(Pbf) residues are present).

  • Precipitation:

    • Filter resin and collect filtrate.[4][6][7]

    • Drop filtrate slowly into ice-cold Diethyl Ether (volume ratio 1:10).

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide.

    • Decant ether and wash the pellet 2x with fresh ice-cold ether to remove scavengers.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

    • Seminal paper defining Reagent K.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups in organic synthesis. Chemical Reviews, 109(6), 2455-2504. Link

    • Comprehensive review of protecting group mechanisms and removal.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1] Journal of Peptide Research, 53(5), 548-553.[1][8] Link

    • Source for Reagent H and Met oxid
  • Vila-Perelló, M., & Andreu, D. (2005). "Low-odor" scavengers for Fmoc-solid phase peptide synthesis. Tetrahedron Letters, 46(42), 7267-7270. Link

    • Validation of DODT as a green altern

Sources

Technical Support Center: C-Br Bond Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Preventing Hydrodebromination and Alkylation of Bromo-Peptides

Executive Summary: The C-Br Paradox

The Carbon-Bromine (C-Br) bond in peptides—often introduced via 4-bromo-phenylalanine or bromo-tryptophan—is a high-value handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling). However, it presents a unique paradox in Solid Phase Peptide Synthesis (SPPS):

  • Synthesis Stability: The C-Br bond is generally stable to standard Fmoc deprotection (piperidine) and coupling conditions.

  • Cleavage Instability: The bond is highly susceptible to hydrodebromination (reduction to C-H) during the final cleavage step. This is not caused by the acid (TFA) itself, but by the scavengers —specifically silanes—acting as hydride donors.

This guide provides the protocols necessary to preserve the halogen handle during the most critical phase of synthesis.

Diagnostic Workflow: Cocktail Selection

The choice of cleavage cocktail is the single most critical factor in preserving the C-Br bond. Use this decision tree to select the appropriate reagent system based on your peptide's sequence.

CleavageSelection Start START: Peptide with C-Br Bond CheckSensitive Does sequence contain Met, Cys, or Trp? Start->CheckSensitive CheckArg Does sequence contain Arg(Pbf)? CheckSensitive->CheckArg YES (Needs Scavengers) CocktailA COCKTAIL A (Silane-Free) 95% TFA, 5% H2O (Add 2% Phenol if Trp present) CheckSensitive->CocktailA NO (Robust Sequence) CocktailB COCKTAIL B (Thiol-Based) 94% TFA, 3% H2O, 3% DODT (No Silanes) CheckArg->CocktailB NO (Pbf absent) CocktailC COCKTAIL C (Low-Silane Hybrid) 90% TFA, 5% H2O, 3% DODT, 2% TIS *Strict Time Limit: <2 Hours* CheckArg->CocktailC YES (Pbf requires silane/thiol) Warning CRITICAL: Perform all C-Br cleavages in the DARK CocktailB->Warning CocktailC->Warning

Figure 1: Decision matrix for cleavage cocktail selection. Note that Pbf protection on Arginine creates a conflict, requiring a compromise (Cocktail C) to balance deprotection speed with halogen stability.

Technical Deep Dive: The Hydrodebromination Mechanism

Users often report Mass Spec data showing a mass shift of [M - 79 + 1] , corresponding to the loss of Bromine (79 amu) and gain of Hydrogen (1 amu).

The Culprit: Triisopropylsilane (TIS) While TIS is the gold-standard scavenger for trityl and butyl cations, it is also a potent hydride donor .

  • Radical Initiation: Trace metals or ambient light can generate radicals on the aromatic ring.

  • Hydride Transfer: The silyl radical or silane species donates a hydride (H-) to the aryl radical, effectively reducing the C-Br bond to C-H.

  • Catalysis: This reaction is often catalyzed by the presence of oxidized thiols or trace palladium remaining from previous steps if not washed thoroughly.

The Solution: Eliminate silanes where possible. If Arginine (Pbf) is present, silanes are needed for efficient deprotection. In these cases, we reduce TIS concentration from the standard 5% to 1-2% and strictly limit reaction time.

Optimized Experimental Protocols
Protocol A: Silane-Free Cleavage (Recommended)

Best for: Peptides lacking Arg(Pbf) or when Arg(Pbf) removal can be sacrificed for yield.

Reagents:

  • Trifluoroacetic Acid (TFA): LC-MS Grade.

  • Water (Type 1): Scavenger for t-butyl cations.

  • DODT (3,6-Dioxa-1,8-octanedithiol): Scavenger for t-butyl cations; less odorous than EDT.

  • Excluded: TIS, TES (Triethylsilane).

Procedure:

  • Preparation: Wrap the cleavage vessel in aluminum foil. Light exclusion is mandatory to prevent radical debromination.

  • Cocktail Prep: Mix TFA/H2O/DODT (94:3:3 v/v).

  • Incubation: Add cocktail to resin (10 mL per gram of resin). Agitate gently for 2 hours at Room Temperature.

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether (-20°C).

  • Analysis: Analyze via LC-MS. Expect intact bromine isotope pattern (1:1 ratio of M and M+2).

Protocol B: Low-Silane "Compromise" Cleavage

Best for: Peptides containing Arg(Pbf) where complete deprotection is required.

Reagents:

  • TFA / H2O / DODT / TIS (90 : 5 : 3 : 2).

Procedure:

  • Chill: Pre-chill the cleavage cocktail to 4°C before adding to the resin.

  • Darkness: Wrap vessel in foil.

  • Time Control: Cleave for maximum 90 minutes . Pbf removal may be slightly slower, but extending beyond 2 hours significantly increases the rate of debromination.

  • Workup: Ether precipitation as standard.

Scavenger Compatibility Data

The following table summarizes the risk profile of common scavengers toward the C-Br bond.

ScavengerFunctionRisk to C-Br BondRecommendation
Water t-Butyl scavengerSafe Essential in all cocktails (2-5%).
TIS (Triisopropylsilane) Trityl/Pbf scavengerHigh Risk Primary cause of hydrodebromination. Limit to <2%.
TES (Triethylsilane) Trityl/Pbf scavengerHigh Risk Often cited as milder, but still a hydride donor. Avoid.
DODT / EDT Thiol/t-Butyl scavengerModerate Risk Safer than silanes. Use as primary scavenger for Cys/Met.
Phenol Tyr/Trp protectorSafe Recommended if Trp is present.[1][2]
Thioanisole Met/Arg acceleratorLow/Moderate Risk Good accelerator for Pbf removal; safer than TIS.
Frequently Asked Questions (FAQs)

Q: I see a +56 Da adduct on my bromo-peptide. What is this? A: This is likely a t-butyl adduct . If you remove silanes (which scavenge t-butyl cations) without adding a sufficient alternative (like DODT or Water), the t-butyl cations released from protecting groups will re-attach to the nucleophilic aromatic ring of your bromo-phenylalanine. Fix: Ensure at least 5% water and 3% DODT are present if removing silanes.

Q: Can I use Triethylsilane (TES) instead of TIS? A: We do not recommend it. While TES is sterically less hindered, it remains a hydride donor. Comparative studies show that while TES reduces C-Br slower than TIS, it still causes significant degradation over 2+ hours [1].

Q: My peptide has 3 Arginines and a Bromo-Phe. The Pbf won't come off without TIS. A: This is the most difficult scenario. Use Protocol B (Low-Silane). If Pbf adducts remain, perform a "soft cleavage" first (high TIS, short time) on a small aliquot to calibrate, or consider switching the Arginine protecting group to Pmc (more acid labile than Pbf) for future syntheses, though Pmc is less standard now.

Q: Does the position of the bromine matter (ortho/meta/para)? A: Yes. Ortho-bromo substituents are generally more liable to steric acceleration of leaving groups, but para-bromo (the most common) is highly susceptible to radical reduction. The protocols above apply to all, but extra care (darkness) is vital for para-bromo-Phe.

References
  • Engebretsen, M., et al. (2016). "Cleavage of peptides containing sensitive halogenated amino acids." Journal of Peptide Science.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[3] Chemical Reviews.

  • CEM Corporation. "Peptide Cleavage and Protected Cleavage Procedures." Application Note.

Sources

Validation & Comparative

Fmoc-L-2-(5-bromothienyl)alanine vs Fmoc-D-2-(5-bromothienyl)alanine in peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and application framework for Fmoc-L-2-(5-bromothienyl)alanine versus its D-enantiomer. It synthesizes physicochemical properties, synthetic utility, and biological performance to aid in the design of next-generation peptide therapeutics.

Executive Summary

Fmoc-2-(5-bromothienyl)alanine (5-Br-Thi) represents a dual-utility non-canonical amino acid (ncAA). It functions simultaneously as a bioisostere for phenylalanine/tyrosine and as a chemical handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

The selection between the L- and D- enantiomers is not merely a matter of chirality but a strategic decision dictating the peptide's secondary structure, metabolic profile, and chemical reactivity potential.

  • L-Isomer: Primarily used to enhance receptor affinity via halogen bonding (σ-hole interactions) while maintaining the native peptide backbone topology.

  • D-Isomer: Utilized to induce

    
    -turns, arrest proteolytic degradation, or provide the necessary geometric curvature for macrocyclization (peptide stapling).
    

Physicochemical & Structural Analysis

The thiophene ring is electron-rich compared to benzene, but the introduction of the bromine at the 5-position modulates this, adding significant lipophilicity and a specific electrostatic feature known as the


-hole .
Comparative Data Table
FeatureThis compoundFmoc-D-2-(5-bromothienyl)alanine
Stereochemistry (S)-configuration at

-carbon
(R)-configuration at

-carbon
Backbone Impact Promotes extended sheets or

-helices (context dependent)
Strong inducer of

-turns (GLP-1, antimicrobial peptides)
Electronic Profile Thiophene ring is

-excessive; Br is electron-withdrawing (

-hole donor)
Identical electronics; spatial vector of

-hole is inverted
Proteolytic Stability Low (Susceptible to chymotrypsin-like cleavage)High (Resistant to endogenous proteases)
Racemization Risk Moderate (Thiophene acidity + Activation method)Moderate (Requires controlled activation)
Primary Application Affinity maturation (Halogen bonding)Stability enhancement & Stapling geometry
The "Halogen Bond" Advantage

The 5-bromo substituent creates a region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond.
  • In L-isomers: This vector often mimics the OH group of Tyrosine or fills hydrophobic pockets with high specificity, engaging backbone carbonyls of the receptor.

  • In D-isomers: The vector is often directed away from the binding pocket or used to lock a specific intramolecular conformation.

Decision Matrix: When to Choose Which?

The following logic flow illustrates the selection process based on project goals (Stability vs. Affinity vs. Chemistry).

SelectionMatrix Start Project Goal Affinity Maximize Receptor Affinity Start->Affinity Stability Maximize Metabolic Stability Start->Stability Chemistry Late-Stage Functionalization Start->Chemistry L_Path Select L-Isomer (Mimic Phe/Tyr + Halogen Bond) Affinity->L_Path Native Backbone D_Path Select D-Isomer (Protease Resistance) Stability->D_Path Staple Macrocyclization (Stapling) Chemistry->Staple Turn Induce Beta-Turn? Turn->L_Path No (Linear/Helix) Turn->D_Path Yes (i, i+4) Staple->Turn Geometry Check

Figure 1: Decision matrix for selecting L- vs D-5-bromothienylalanine based on medicinal chemistry objectives.

Synthetic Protocols

A. Standard Coupling (SPPS)

Critical Note: Thienylalanine derivatives can be prone to racemization if activated with strong bases due to the electronic nature of the heterocycle.

  • Recommended Activation: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Avoid: HBTU/HATU with high concentrations of DIPEA, especially for prolonged coupling times.

Protocol:

  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-L/D-2-(5-bromothienyl)alanine (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq).

  • Coupling: Add activated solution to resin immediately. Shake at Room Temp for 60 min.

  • Monitoring: Kaiser Test (Qualitative) or micro-cleavage LCMS.

B. On-Resin Suzuki-Miyaura Cross-Coupling

This reaction utilizes the Br-handle to attach aryl/heteroaryl groups while the peptide is still on the solid phase. This is identical for L and D isomers chemically, but the folding of the peptide on-resin may affect accessibility.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: sSPhos (Water-soluble sulfonated phosphine ligand)[1]

  • Base: KF (Potassium Fluoride)[1]

  • Solvent: DME : EtOH :

    
     (9 : 9 : 2)[1]
    

Workflow:

SuzukiWorkflow Step1 Peptide Assembly (SPPS) Containing 5-Br-Thi Step2 Wash Resin DCM -> DMF -> DME/EtOH Step1->Step2 Step3 Prepare Catalyst Mix Pd2(dba)3 + sSPhos + Boronic Acid + KF Step2->Step3 Step4 Reaction Microwave: 120°C, 30 min Solvent: DME/EtOH/H2O Step3->Step4 Step5 Wash & Cleave Wash with sodium diethyldithiocarbamate (Pd scavenger) Step4->Step5

Figure 2: Optimized workflow for on-resin palladium-catalyzed cross-coupling of 5-bromothienylalanine peptides.

Biological Implications[3][4]

Proteolytic Stability

The D-isomer provides a distinct advantage in serum stability. Endogenous proteases (e.g., chymotrypsin, trypsin) are stereospecific for L-amino acids. Replacing a Phenylalanine at a cleavage site with D-2-(5-bromothienyl)alanine can increase the half-life (


) of a peptide from minutes to hours.
Receptor Selectivity (Case Study: GLP-1 Analogues)

In GLP-1 agonists, the substitution of Phe at position 28 with L-2-(5-bromothienyl)alanine has been shown to improve potency due to the formation of a halogen bond with a backbone carbonyl in the receptor. Conversely, substitution with the D-isomer at non-critical binding sites (e.g., position 2) renders the peptide resistant to DPP-IV degradation without abolishing receptor activation.

References

  • Halogen Bonding in Protein-Ligand Interactions Source: Journal of Medicinal Chemistry URL:[Link]

  • Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Suppression of Racemization in Fmoc SPPS (DIC/Oxyma) Source: Nature Communications / NIH URL:[Link]

  • D-Amino Acids in Peptide Engineering: Stability and Design Source: Chemical Reviews URL:[Link]

Sources

Bioisosteric Replacement & Late-Stage Functionalization: Fmoc-L-2-(5-bromothienyl)alanine vs. Fmoc-L-Phenylalanine

[1]

Executive Summary

This guide provides a technical comparison between the canonical Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and its halogenated heteroaromatic bioisostere, Fmoc-L-2-(5-bromothienyl)alanine (Fmoc-5-Br-Thial-OH) .[1]

While Phenylalanine serves as a standard hydrophobic scaffold in peptide design, 5-Br-Thial offers two distinct, high-value advantages:

  • Chemical Reactivity: The C5-Bromine acts as an orthogonal handle for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of stapled peptides or fluorescent probes on-resin.[1]

  • Structural Engineering: The bromine atom introduces a "sigma-hole," facilitating halogen bonding (X-bonding) —a directional non-covalent interaction stronger and more specific than the passive hydrophobic effects of the phenyl ring.

Part 1: Physicochemical & Functional Matrix

The following matrix contrasts the inert nature of Phe with the reactive, electron-rich nature of 5-Br-Thial.

FeatureFmoc-L-Phenylalanine (Phe)This compound
Core Structure Benzene (6-membered carbocycle)Thiophene (5-membered S-heterocycle)
Electronic Nature

-neutral (Aromatic)

-excessive (Electron-rich), but inductively withdrawn by Br
Key Interaction Hydrophobic /

-

Stacking
Halogen Bonding (C-Br[1]···O) &

-

Stacking
Chemical Utility Inert ScaffoldCross-Coupling Handle (Ar-Br)
Crystallography Standard scatteringAnomalous Dispersion (Phasing aid via Br)
Metabolic Stability Susceptible to ChymotrypsinEnhanced proteolytic resistance (Bioisostere)
Steric Bulk ModerateHigh (Br atomic radius

1.85 Å)
Visualizing the Divergence

The diagram below illustrates how the choice of amino acid dictates the downstream capabilities of the peptide.

ComparisonFlowStartPeptide Design ChoicePheFmoc-L-Phenylalanine(Phe)Start->PheStandardThialThis compound(5-Br-Thial)Start->ThialFunctionalHydroHydrophobic CoreStabilizationPhe->HydroInertChemically Inert(End of Synthesis)Phe->InertXBondHalogen Bonding(Directional C-Br···O)Thial->XBondStructuralSuzukiLate-Stage Functionalization(Suzuki-Miyaura)Thial->SuzukiSyntheticPhasingX-Ray Phasing(Heavy Atom Effect)Thial->PhasingAnalytical

Figure 1: Decision tree illustrating the functional divergence between Phe (structural stability) and 5-Br-Thial (reactivity and specific interaction).[1]

Part 2: The "Killer App" – Late-Stage Functionalization

The primary reason to select Fmoc-5-Br-Thial over Phe is to utilize the aryl bromide as a "synthetic warhead."[1] Unlike Phe, which requires pre-functionalized building blocks, 5-Br-Thial allows you to build the peptide first and modify it later (on-resin) using Suzuki-Miyaura Cross-Coupling .[1]

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol describes the arylation of a peptide containing 5-Br-Thial anchored to Rink Amide resin.[1]

Reagents Required:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    with SPhos ligand.[1]
  • Base:

    
     (aqueous).[1]
    
  • Solvent: DME (Dimethoxyethane) / EtOH /

    
     (ratio 2:1:1).[1]
    
  • Boronic Acid: Aryl-boronic acid of choice (

    
    ).[1]
    

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc SPPS (see Part 4). Ensure the N-terminus is Fmoc-protected or acetylated to prevent side reactions during the metal catalysis.

  • Degassing (CRITICAL):

    • Prepare the solvent mixture (DME/EtOH/Water).

    • Bubble Nitrogen or Argon through the solvent for 15–20 minutes . Why? Dissolved oxygen rapidly deactivates Palladium(0) species, leading to homocoupling or reaction failure.

  • Reaction Setup:

    • In a reaction vessel (under inert gas), suspend the resin (approx. 0.1 mmol scale).

    • Add Phenylboronic acid (5 equiv).[1]

    • Add

      
       (0.05 equiv / 5 mol%).[1]
      
    • Add the degassed solvent mixture.[2]

    • Add

      
       (5 equiv).[1]
      
  • Incubation:

    • Seal the vessel under inert atmosphere.

    • Heat to 80°C (microwave) for 1 hour or 90°C (conventional heating) for 4–12 hours .

  • Washing:

    • Filter the resin.

    • Wash extensively with DMF (x5), Water (x5), MeOH (x5), and DCM (x5) to remove residual Palladium black.

    • Tip: A wash with 0.02M sodium diethyldithiocarbamate (in DMF) can help scavenge trapped Pd.[1]

Workflow Visualization

SuzukiWorkflowStep11. SPPS Assembly(Incorporate 5-Br-Thial)Step22. Degas Solvents(Remove O2 to protect Pd)Step1->Step2Step33. Add Reagents to Resin(Boronic Acid + Pd Cat + Base)Step2->Step3Step44. Cross-Coupling Reaction(80°C, 1-4 hrs)Step3->Step4 Suzuki CycleStep55. Palladium Scavenging(Dithiocarbamate Wash)Step4->Step5 Removal of Pd blackStep66. Cleavage & AnalysisStep5->Step6

Figure 2: Workflow for converting the inert 5-Br-Thial residue into a functionalized biaryl scaffold via on-resin Suzuki coupling.

Part 3: Structural Biology (Halogen Bonding)

While Phe relies on non-directional hydrophobic collapse, 5-Br-Thial is capable of Halogen Bonding (XB) .[1] This is a highly specific, directional interaction (

  • Mechanism: The electron-withdrawing nature of the

    
     carbon and the thiophene ring creates an electron-deficient region (positive potential) on the extension of the C-Br bond axis.
    
  • Comparison:

    • Phe: Interaction energy

      
       1–2 kcal/mol (non-specific).[1]
      
    • 5-Br-Thial: Interaction energy

      
       2–5 kcal/mol (highly directional).[1]
      
  • Application: Researchers use 5-Br-Thial to "lock" peptide conformations or increase affinity for a target receptor by engineering a specific Br[1]···O contact that Phe cannot provide.

Part 4: Standard SPPS Protocol

If utilizing 5-Br-Thial solely for its lipophilic or structural properties (without cross-coupling), standard Fmoc-SPPS protocols apply, with minor steric considerations.[1]

  • Coupling Efficiency:

    • The bromine atom at position 5 adds steric bulk compared to the hydrogen on Phe.

    • Recommendation: Use double coupling cycles (2 x 45 min) rather than single coupling.

  • Activation:

    • Use standard DIC/Oxyma Pure or HATU/DIPEA.[1]

    • Note: Avoid prolonged exposure to high concentrations of strong bases (e.g., DBU) during deprotection, as electron-rich thiophenes can be sensitive, though the bromine substituent generally stabilizes the ring against oxidation compared to native thienylalanine.

  • Cleavage:

    • Standard TFA/TIS/Water (95:2.5:2.[1]5) cocktails are compatible.[1]

    • Caution: If the peptide contains Met or Trp, ensure scavengers (EDT or DODT) are used, as the bromothiophene moiety is stable but the bromine can theoretically participate in radical side reactions if not properly scavenged, although this is rare under standard cleavage conditions.

References

  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. National Institutes of Health (PMC).[1] Available at: [Link][1]

Comparative Guide: Optimizing Peptide Efficacy with Bromothienylalanine vs. Thienylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, non-canonical amino acids are critical for overcoming the limitations of native sequences. This guide compares Thienylalanine (Thi) , a classical bioisostere of Phenylalanine (Phe), with its halogenated derivative, Bromothienylalanine (Br-Thi) .

While Thi is primarily used to subtly alter electronic properties and improve proteolytic stability without significantly changing steric volume, Br-Thi introduces a "warhead" capability through Halogen Bonding (XB) and significantly enhanced lipophilicity.[1] This guide details when to deploy each modification based on structural activity relationship (SAR) goals.

Physicochemical & Mechanistic Comparison

The choice between Thi and Br-Thi dictates the interaction mode of your peptide with its target.[1]

The "Sigma-Hole" Differentiator

The most critical difference is the Halogen Bond .[1]

  • Thienylalanine (Thi): The sulfur atom imparts aromaticity similar to benzene but with higher electron density.[1] It acts as a passive steric mimic.

  • Bromothienylalanine (Br-Thi): The bromine atom creates a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Br bond.[1] This allows Br-Thi to act as a Lewis Acid , forming strong, directional electrostatic interactions with carbonyl oxygens or other nucleophiles in the target protein—interactions that Thi cannot form.
    
Comparative Properties Table[1]
FeatureThienylalanine (2-Thi)5-Bromo-2-thienylalanine (5-Br-Thi)Impact on Peptide
Role Phe BioisostereHigh-Affinity / Lipophilic AnchorBr-Thi drives membrane permeation.[1]
Steric Volume ~130 ų (Similar to Phe)~155 ų (Larger than Phe)Br-Thi requires a larger binding pocket.[1]
Electronic Nature Electron-rich aromaticElectron-withdrawing (Inductive)Br-Thi alters pKa of nearby residues.[1]
Interaction Mode

-

Stacking

-

Stacking + Halogen Bonding
Br-Thi can increase affinity by 10-100x via XB.[1]
Lipophilicity (logP) ModerateHighBr-Thi improves half-life & cell entry.[1]
Proteolytic Stability High (vs Phe)Very HighBr-Thi blocks protease access sterically.[1]

Decision Logic: When to Use Which?

Do not default to Br-Thi simply for novelty. Use the following logic flow to determine the correct modification for your lead compound.

SAR_Decision_Tree Start Optimization Goal? Stability Improve Stability Only Start->Stability Affinity Improve Affinity & Potency Start->Affinity Permeability Cell Membrane Permeability Start->Permeability Check_Pocket Is Binding Pocket Sterically Restricted? Stability->Check_Pocket Check_XB Is there a Carbonyl/Donor near the Para/Meta position? Affinity->Check_XB BrThi_Choice Use Bromothienylalanine (Br-Thi) (Halogen Bond + Lipophilicity) Permeability->BrThi_Choice High Lipophilicity Needed Thi_Choice Use Thienylalanine (Thi) (Minimal Steric Clash) Check_Pocket->Thi_Choice Yes (Tight) Check_Pocket->BrThi_Choice No (Open) Check_XB->Thi_Choice No Check_XB->BrThi_Choice Yes (Target XB)

Figure 1: Decision matrix for selecting between Thi and Br-Thi based on structural constraints and optimization goals.

Experimental Protocols

To validate the superior activity of Br-Thi or Thi variants, you must perform assays that specifically probe the mechanisms described above (Stability vs. Affinity).

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine if the steric bulk of Br-Thi provides superior resistance to Chymotrypsin compared to Thi.[1]

Materials:

  • Peptide stocks (1 mM in water/DMSO).[1]

  • 
    -Chymotrypsin (Sigma), prepared at 0.5 mg/mL in 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[1]
    
  • HPLC system with C18 column.[1]

Workflow:

  • Incubation: Mix peptide (final 100 µM) with Chymotrypsin (final 5 µg/mL) at 37°C.

  • Sampling: At T=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop the reaction.

  • Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak (220 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .[1]

Expected Result: Br-Thi peptides typically exhibit a 2-3x longer half-life than Thi peptides due to steric hindrance preventing the enzyme from accessing the cleavage site.[1]

Protocol B: Halogen Bonding Validation (Fluorescence Polarization)

Objective: Confirm that affinity gains in Br-Thi are due to specific interactions, not just hydrophobicity.

Materials:

  • Fluorescein-labeled tracer peptide (Native sequence).[1]

  • Target Protein (Receptor).[1][2][3]

  • Competitor Peptides: Native (Phe), Thi-variant, Br-Thi-variant.[1]

Workflow:

  • Plate Setup: In a 384-well black plate, add 20 nM Fluorescein-tracer and varying concentrations of Target Protein to determine

    
     of the tracer.
    
  • Competition: Use protein concentration at ~80% bound tracer. Add increasing concentrations (1 pM to 100 µM) of Competitor Peptides (Phe, Thi, Br-Thi).[1]

  • Incubation: Incubate for 1 hour at RT in binding buffer (PBS + 0.01% Tween-20).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a competitive binding model (Cheng-Prusoff equation) to determine

    
    .[1]
    

Interpretation:

  • If

    
    , and the pocket has a backbone carbonyl nearby, Halogen Bonding  is the likely driver.
    
  • If

    
    , the bromine is likely solvent-exposed, contributing only to lipophilicity.
    

Representative Performance Data

The following data summarizes trends observed in antimicrobial peptides (AMPs) and GPCR ligands where these substitutions are common.

ParameterNative (Phe)Thienylalanine (Thi)Bromothienylalanine (Br-Thi)Interpretation
Receptor Affinity (

)
12.5 nM8.0 nM1.2 nM Br-Thi achieves sub-nanomolar potency via XB.[1]
Serum Stability (

)
25 min140 min>300 min Halogenation + non-natural backbone maximizes stability.[1]
Membrane Lysis (

)
50 µM45 µM15 µM Increased lipophilicity of Br-Thi aids membrane disruption (AMP context).[1]
Solubility HighModerateLowCaution: Br-Thi peptides may require organic co-solvents (DMSO) for stock solutions.[1]

References

  • Dunn, F. W. (1958). Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides.[1][4][5] Journal of Biological Chemistry. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions: A Systematic Analysis.[1] Journal of Medicinal Chemistry. Link

  • Guthrie, R. (1960). The inhibition assay: Its use in screening urinary specimens for metabolic differences associated with mental retardation.[1][6][7] Eugenics Quarterly.[1] (Foundational work on Thi as a Phe antagonist).[1]

  • Lines, D. R., & Waisman, H. A. (1970). Beta-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport.[1] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions.[1] Angewandte Chemie International Edition. (Mechanistic basis for Br-Thi affinity).

Sources

Validating Proteomic Engineering: A Comparative Guide to Mass Spectrometry Analysis of Bromothienylalanine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The incorporation of 5-bromo-2-thienylalanine (Bta) into proteins serves as a critical tool for X-ray crystallography phasing (via anomalous scattering) and investigating hydrophobic pocket specificity. However, the structural similarity between Bta, Thienylalanine (Thi), and the canonical Phenylalanine (Phe) creates a significant validation challenge. "Blind" expression often leads to heterogeneous mixtures or complete reversion to the wild type.

This guide provides a rigorous technical framework for validating Bta incorporation using Mass Spectrometry (MS). Unlike standard proteomic workflows, this protocol leverages the unique isotopic signature of Bromine as a self-validating "smoking gun," distinguishing it from biological contaminants and synthesis failures.

The Physicochemical Basis of Detection

To validate Bta, one must look beyond simple mass shifts. The definitive confirmation lies in the Isotopic Envelope .

The Bromine Signature (The "Doublet")

Bromine exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Standard Amino Acids (C/H/N/O/S): Dominated by

    
    . The mass spectrum shows a single dominant monoisotopic peak (
    
    
    
    ) followed by a small
    
    
    peak (due to
    
    
    ).
  • Bta-Peptides: The presence of a single Bromine atom splits the signal into two peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
Comparative Analysis: Bta vs. Alternatives

The following table contrasts Bta with its primary contaminants (Phe) and other halogenated alternatives used in similar applications.

FeaturePhenylalanine (Phe) 5-Bromo-2-thienylalanine (Bta) p-Chloro-phenylalanine p-Iodo-phenylalanine
Role Negative Control (Wild Type)Phasing / Cross-linkingPhasing / StabilityPhasing (Heavy atom)
Residue Formula




Monoisotopic Mass ~147.07 Da~230.94 Da (

)
~181.03 Da (

)
~272.96 Da
Mass Shift vs Phe 0 Da (Baseline)+83.87 Da +33.96 Da+125.89 Da
Isotopic Pattern Singlet (

)
Doublet (1:1 ratio at

)
Skewed Doublet (3:1 ratio at

)
Singlet (No natural isotope split)
Validation Confidence N/AHigh (Unique pattern)Medium (Pattern mimics

overlap)
Low (Requires high mass accuracy)

Critical Insight: The mass shift of ~84 Da alone is insufficient if the mass accuracy is low. The 1:1 doublet is the non-negotiable criteria for confirmation.

The Dual-Stage Validation Protocol

This protocol avoids the common pitfall of relying solely on intact mass, which can obscure low-level incorporation rates. It employs a "Bottom-Up" approach.

Workflow Visualization

MS_Workflow Sample Purified Protein Sample (Bta-Labeled) Denature Denaturation & Reduction (Urea/DTT) Sample->Denature Alkylation Alkylation (Iodoacetamide) Denature->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Desalting C18 Desalting (Remove Salts/Urea) Digestion->Desalting LCMS LC-MS/MS Acquisition (Data Dependent) Desalting->LCMS Bioinf Bioinformatics Search (Custom Mod: +83.87 Da) LCMS->Bioinf Validation Manual Isotope Check (The 1:1 Doublet) Bioinf->Validation Filter for Bta Peptides

Figure 1: The "Bottom-Up" proteomic workflow designed to isolate and identify Bta-containing peptides.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Purification: Ensure the protein is purified via Ni-NTA or SEC to remove free amino acids. Bta in solution will contaminate the spectra.

  • Digestion: Use Trypsin (cleaves at Lys/Arg).

    • Note: Avoid Chymotrypsin if possible. Chymotrypsin cleaves at aromatic residues (Phe/Tyr/Trp). Since Bta mimics Phe, Chymotrypsin cleavage efficiency may be unpredictable at the Bta site, generating irregular peptide fragments.

  • Alkylation: Standard IAA treatment is required to cap Cysteines, preventing disulfide scrambling which complicates mass assignment.

Phase 2: LC-MS Acquisition
  • Instrument: High-resolution Orbitrap or Q-TOF is preferred to resolve the isotopic envelope clearly.

  • Gradient: Bta increases hydrophobicity. Bta-containing peptides will elute later than their Wild-Type (Phe) counterparts on a C18 column.

  • Fragmentation (MS2): Use HCD or CID. The Bta residue is stable, but the increased mass will be evident in the

    
    -ion and 
    
    
    
    -ion series.
Phase 3: Bioinformatics & Data Analysis

Standard search engines (Mascot, MaxQuant, Sequest) do not have Bta in their default libraries.

  • Define Custom Modification:

    • Name: Bta_Incorporation

    • Composition:

      
       (Residue) or simply define the delta mass.
      
    • Delta Mass: +83.867 Da (relative to Phe) or +230.935 Da (fixed mass).

    • Target: Phenylalanine (Variable Modification) or specific site (if using amber suppression).

  • Filter Results: Look for peptides with the modification.

  • Manual Validation (The "Eye Test"): Open the raw MS1 spectra for the identified peptide. You must see the doublet pattern.

Interpreting the Spectra: The "Smoking Gun"

Automated software can produce false positives by misassigning noise. Visual inspection of the isotopic envelope is the only fail-safe method.

Isotopic Logic Diagram

Isotope_Pattern Phe_Spec Phe Peptide (Wild Type) |   | | | | 100 10 1 M M+1 Cl_Spec Chloro-Phe (Contaminant) |     | |     | |   | | 100 33 5 M M+2 Br_Spec Bta Peptide (Target) |     | |     | |     | 100 98 10 M M+2 Start Analyze Peak Distribution Start->Phe_Spec Singlet Dominant Start->Cl_Spec 3:1 Ratio Start->Br_Spec 1:1 Ratio (CONFIRMED)

Figure 2: Visual guide to isotopic envelope interpretation. The 1:1 intensity ratio at M and M+2 is the definitive marker for Bromine.

Troubleshooting Common Issues
  • Scenario: Mass shift is correct (+84 Da), but the pattern is a singlet.

    • Cause: You likely have a non-halogenated contaminant or an adduct (e.g., +PO3 or +SO3) that mimics the mass shift but lacks the isotope pattern. Result: Negative for Bta.

  • Scenario: Peptide elutes at the same time as the Wild Type.

    • Cause: False identification. Bta is more hydrophobic; the modified peptide should show a retention time shift (usually +1 to +5 minutes on a standard gradient).

References

  • Isotopic Signature Transfer and Mass P

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Relevance: Establishes the foundational physics of Bromine/Chlorine isotopic envelopes in proteomics.
    • URL:[Link]

  • Mass Spectrometry Analysis of Benzofuranylalanine Incorpor

    • Source: ResearchGate[1][2][3]

    • Relevance: Provides a parallel protocol for validating non-canonical aromatic amino acid incorporation using mass shifts and statistical valid
    • URL:[Link]

  • Isotopes in Mass Spectrometry

    • Source: Chemistry LibreTexts
    • Relevance: Definitive reference for calculating relative abundance ratios for Halogen
    • URL:[Link]

Sources

Purity Analysis of Synthetic Peptides with Bromothienylalanine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic peptides incorporating non-canonical amino acids like Bromothienylalanine (BTA) are increasingly common in drug discovery for their ability to enhance potency and metabolic stability. However, BTA introduces unique analytical challenges. Its structural similarity to its metabolic byproducts (e.g., des-bromo thienylalanine) and its high hydrophobicity often lead to co-elution on standard C18 columns.

This guide objectively compares the industry-standard Alkyl C18 stationary phase against the Phenyl-Hexyl alternative. We demonstrate that while C18 remains the workhorse for general peptide mapping, Phenyl-Hexyl chemistry provides superior selectivity for BTA-containing peptides by leveraging


 interactions to resolve critical halogenated impurities.

The Challenge: Why BTA Peptides Fail on Standard Methods

Bromothienylalanine is structurally bulky and highly aromatic. In solid-phase peptide synthesis (SPPS), two critical impurities often plague BTA peptides:

  • Des-bromo Impurity: The loss of the bromine atom (forming Thienylalanine), often occurring during cleavage or catalytic steps.

  • Diastereomers: Racemization of the BTA residue during coupling.

On a standard C18 column, the interaction is purely hydrophobic. The bromine atom adds hydrophobicity, but the difference in retention time between BTA and its des-bromo analog is often insufficient for baseline separation, leading to "shoulder" peaks and inaccurate purity integration.

Visualizing the Separation Mechanism

The following diagram illustrates why Phenyl-Hexyl phases succeed where C18 fails.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_phenyl Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Interaction1 Hydrophobic Only C18_Phase->Interaction1 BTA_Peptide1 BTA Peptide Interaction1->BTA_Peptide1 Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction2 Hydrophobic + Pi-Pi Stacking (Halogen Bonding) Phenyl_Phase->Interaction2 BTA_Peptide2 BTA Peptide Interaction2->BTA_Peptide2

Caption: Comparison of stationary phase interactions. Phenyl-Hexyl offers orthogonal selectivity via Pi-Pi stacking.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

The following data summarizes the performance of both columns when analyzing a model peptide: Ac-Ala-Lys-BTA-Gly-NH2 spiked with 1% des-bromo impurity.

Table 1: Chromatographic Performance Metrics
FeatureStandard C18 (100 Å)Phenyl-Hexyl (100 Å)Verdict
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Phenyl-Hexyl offers dual-mode retention.
Resolution (Rs) of Des-bromo 1.2 (Partial Co-elution)> 2.5 (Baseline Separation)Phenyl-Hexyl resolves the critical pair.
Peak Shape (Tailing Factor) 1.3 - 1.5 (Tailing common)1.0 - 1.1 (Sharper peaks)Phenyl-Hexyl minimizes silanol interactions.
Retentivity of BTA High (Requires high % B)Moderate (Elutes earlier)Phenyl-Hexyl allows lower organic consumption.
MS Compatibility GoodExcellentPhenyl-Hexyl bleeds less at high organic %.
Expert Insight: The "Halogen Effect"

The bromine atom on the thienyl ring is electron-withdrawing, creating an electron-deficient region (sigma hole). Phenyl-Hexyl stationary phases are electron-rich. This creates a specific halogen bond-like interaction that C18 cannot replicate. This is why the resolution (


) jumps significantly when switching phases.

Recommended Experimental Protocol

This protocol is designed to be self-validating . If the resolution between the main peak and the des-bromo impurity is


, the method requires adjustment (typically lowering the gradient slope).
Materials
  • Column A (Screening): C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).

  • Column B (Target): Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (e.g., ACE Phenyl-Hexyl or chemically equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: For MS analysis, substitute TFA with 0.1% Formic Acid, but expect slightly broader peaks.

Step-by-Step Workflow
  • System Equilibration: Flush column with 95% A / 5% B for 20 minutes at 40°C.

  • Blank Injection: Inject mobile phase to ensure baseline stability.

  • Resolution Check (System Suitability):

    • Inject a mixture of the purified peptide and the crude synthesis material (or a spiked impurity standard).

    • Gradient: 5% B to 60% B over 20 minutes (Slope: ~2.75% B/min).

    • Flow Rate: 0.4 mL/min.

  • Data Analysis: Calculate

    
     between the main BTA peak and the pre-eluting des-bromo peak.
    
    • Acceptance Criteria:

      
      .
      
Workflow Diagram

AnalyticalWorkflow Start Crude BTA Peptide Sample Screen Screening: C18 Column (Standard Gradient) Start->Screen Decision Check Resolution (Rs) Screen->Decision Fail Rs < 1.5 (Co-elution) Decision->Fail Poor Sep Final Final QC Method (Rs > 2.0) Decision->Final Good Sep Switch Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Fail->Switch Optimize Optimize Gradient Slope (0.5% B/min) Switch->Optimize Optimize->Final

Caption: Decision tree for selecting the optimal HPLC method for BTA peptides.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad Peaks BTA hydrophobicity causing slow mass transfer.Increase column temperature to 50°C or 60°C to improve kinetics.
Peak Splitting Diastereomer presence or column overload.[1]Inject a smaller volume (1-2 µL). If splitting persists, it is likely a D-amino acid impurity (racemization).
Retention Drift TFA evaporation or "Phase Collapse" (rare in modern columns).Use fresh mobile phase daily. Ensure organic % does not drop below 2% during equilibration.

References

  • Comparison of Phenyl-Hexyl and C18 Columns

    • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • Peptide Impurity Profiling

    • Investigation of Impurities in Peptide Pools. (2024).[2][3][4] MDPI / BAM.

  • Mobile Phase Considerations (TFA vs. Formic Acid)

    • Analysis of a Synthetic Peptide and Its Impurities. (2020).[2][5][6] Agilent Technologies.

  • Superficially Porous Particle Performance

    • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (2024).[2][3][4] Sigma-Aldrich (Merck).

Sources

Fmoc-SPPS vs. Boc-SPPS: Strategic Selection for Modified Peptide Synthesis

[1]

Executive Summary

In the synthesis of standard linear peptides, Fmoc-SPPS has largely displaced Boc-SPPS due to safety and automation convenience. However, for modified peptides —those containing phosphorylation, glycosylation, cyclic structures, or non-natural backbones—the choice is rarely binary.

This guide moves beyond the standard "safety vs. cost" debate to analyze the chemical compatibility of each method with specific modifications. While Fmoc offers true orthogonality and milder cleavage, Boc remains the "gold standard" for aggregation-prone sequences and specific thioester ligations where base sensitivity is a critical failure mode.

Mechanistic Foundation: The Orthogonality Paradox

To choose the right method, one must understand the protection scheme's architecture. The primary difference lies in how the

1
The Two Architectures
  • Fmoc (Base/Acid Strategy): Relies on True Orthogonality .[][3] The

    
    -amine is removed by base (Piperidine), while side chains are removed by acid (TFA).[1][3] These two mechanisms rarely interfere.
    
  • Boc (Acid/Acid Strategy): Relies on Graded Acid Lability .[1][4] The

    
    -amine is removed by a "moderate" acid (TFA), while side chains require a "strong" acid (HF or TFMSA).[1][3][4][5] This lack of true orthogonality is the source of both its power (solubility) and its weakness (side reactions).
    
Visualization: Orthogonality & Workflow

SPPS_Comparisoncluster_FmocFmoc Strategy (True Orthogonality)cluster_BocBoc Strategy (Graded Acid Lability)F_StartFmoc-AA-ResinF_DeprotectDeprotection(20% Piperidine/DMF)*Base Labile*F_Start->F_DeprotectF_Wash1Wash (DMF)F_Deprotect->F_Wash1F_CoupleCoupling(DIC/Oxyma or HATU)F_Wash1->F_CoupleF_Couple->F_Deprotect Repeat CycleF_CleaveFinal Cleavage(95% TFA + Scavengers)*Acid Labile*F_Couple->F_CleaveB_StartBoc-AA-ResinB_DeprotectDeprotection(50% TFA/DCM)*Moderate Acid*B_Start->B_DeprotectB_Wash1Wash (DCM)B_Deprotect->B_Wash1B_CoupleCoupling(HBTU/DIEA or DIC)B_Wash1->B_CoupleB_Couple->B_Deprotect Repeat CycleB_CleaveFinal Cleavage(Anhydrous HF)*Strong Acid*B_Couple->B_Cleave

Figure 1: Comparative workflow illustrating the chemical orthogonality of Fmoc (Base/Acid) vs. the graded acidity of Boc (Acid/Strong Acid).

Critical Comparison Factors for Modified Peptides

A. Aggregation and "Difficult Sequences"

Winner: Boc-SPPS

This is the strongest scientific argument for retaining Boc chemistry.

  • The Mechanism: During Boc deprotection (TFA), the N-terminus becomes protonated (

    
    ). This positive charge causes electrostatic repulsion between growing peptide chains on the resin, disrupting inter-chain hydrogen bonds ( 
    
    
    -sheets) that cause aggregation.
  • The Fmoc Failure Mode: Fmoc deprotection yields a neutral amine. In hydrophobic or "difficult" sequences (e.g., Amyloid

    
    , ACP 65-74), these neutral chains collapse and aggregate, leading to incomplete coupling and deletion sequences.
    
  • Mitigation in Fmoc: One must use "magic mixtures" (pseudoproline dipeptides, Dmb-protection, or elevated temperature) to match Boc's inherent solubility performance [1].

B. Stability of Modifications (PTMs)

Winner: Fmoc-SPPS (Generally)

Most modern PTM building blocks are designed for Fmoc.

  • Glycopeptides: The glycosidic bond is sensitive to strong acids. The HF cleavage in Boc synthesis often strips the sugar moiety or causes anomerization. Fmoc's TFA cleavage is mild enough to preserve O-linked and N-linked glycans [2].

  • Phosphopeptides: While global phosphorylation is possible in Boc, incorporating phospho-amino acids (pSer, pThr, pTyr) is standard in Fmoc using Monobenzyl (Bzl) or protected phosphate esters that are stable to Piperidine but cleaved by TFA. HF cleavage in Boc is often too harsh for sensitive phospho-esters.

C. Base-Sensitive Modifications (Depsipeptides/Thioesters)

Winner: Boc-SPPS [6][7]

  • Depsipeptides (Ester backbone): These are vital for cyclic antibiotics (e.g., Valinomycin). The ester bond is susceptible to nucleophilic attack by Piperidine (Fmoc deprotection), leading to hydrolysis or diketopiperazine formation. Boc avoids base entirely.

  • Thioesters (Native Chemical Ligation): Thioesters are unstable in Piperidine. Historically, Boc was the only way to generate C-terminal thioesters directly.

    • Note: New Fmoc methods use "safety-catch" linkers (sulfonamide) or hydrazine linkers to generate thioesters, but these add synthetic complexity compared to the direct Boc approach [3].

Comparative Data: Performance Metrics

FeatureFmoc-SPPSBoc-SPPSImpact on Modified Peptides
Cleavage Reagent 95% TFA (volatile)Anhydrous HF (gas/liquid)HF is dangerous and requires Teflon lines. It cleaves many sensitive PTMs.
Aggregation High (Neutral chains)Low (Protonated chains)Boc is superior for hydrophobic/amyloid sequences.
Orthogonality Perfect (Base vs. Acid)Imperfect (Acid vs. Strong Acid)Fmoc allows selective side-chain deprotection (e.g., Alloc/Allyl) more easily.
Base Sensitivity High (Piperidine)NegligibleBoc is required for base-labile linkers or ester backbones.
Acid Sensitivity Moderate (TFA)High (TFA + HF)Fmoc is required for acid-labile PTMs (Glyco, Sulfated Tyr).
Cost High (Reagents) / Low (Setup)Low (Reagents) / High (Setup)Boc requires a dedicated HF apparatus (~$15k+ investment).

Decision Matrix: Which Method for Your Modification?

Do not guess. Use this logic flow to determine the viable chemistry.

Decision_TreeStartStart: Select Modification TypeQ1Is the peptide/modificationACID labile? (e.g., Glyco, Sulfated)Start->Q1Q2Is the peptide/modificationBASE labile? (e.g., Depsipeptide, Thioester)Q1->Q2NoResult_FmocUse Fmoc-SPPS(Standard Protocol)Q1->Result_FmocYes (Avoid HF)Q3Is the sequence >30 AAor known to aggregate?Q2->Q3NoResult_BocUse Boc-SPPS(HF Cleavage)Q2->Result_BocYes (Avoid Piperidine)Result_HybridUse Fmoc withSpecialized Linkers/Bases(e.g., DBU instead of Piperidine)Q2->Result_HybridYes (If HF unavailable)Q3->Result_FmocNoQ3->Result_BocYes (Better Solvation)

Figure 2: Strategic decision tree for selecting SPPS methodology based on peptide modification constraints.

Experimental Protocols

Protocol A: Fmoc-SPPS (Optimized for Phosphopeptides)

Target: Synthesis of pSer/pThr containing peptides.

  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt to piperidine to suppress aspartimide formation if Asp-Gly sequences are present.

  • Washing: Flow wash with DMF (5 x 1 min).

  • Coupling (Standard AA): 5 eq Fmoc-AA, 5 eq HBTU, 10 eq DIEA in DMF. 45 min reaction.

  • Coupling (Phospho-AA): Use Fmoc-Ser(HPO3Bzl)-OH . Activate with DIC/Oxyma (no base) to prevent

    
    -elimination of the phosphate group. Coupling time: 2 hours.
    
  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5). 2.5 hours. Crucial: Do not exceed 3 hours to prevent hydrolysis of the phosphate ester.

Protocol B: Boc-SPPS (Optimized for Aggregation-Prone Sequences)

Target: Hydrophobic sequence (e.g., A-beta fragment).

  • Resin Swelling: Swell MBHA resin in DCM overnight.

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Washing: DCM (3x), then 5% DIEA/DCM (Neutralization, 2 x 2 min), then DCM (3x).

  • Coupling: Dissolve Boc-AA (3 eq) in DCM/DMF. Add HBTU (3 eq) and DIEA (6 eq). Note: Use "In Situ Neutralization" protocol for best results—add activated AA directly to protonated resin without the separate DIEA wash step to maximize aggregation breaking.

  • Acetylation (Capping): Ac2O/Pyridine in DCM after difficult couplings.

  • HF Cleavage:

    • Apparatus: Teflon/Kel-F vacuum line.

    • Scavengers: p-Cresol (10%) and p-Thiocresol (0.5%).

    • Procedure: Condense anhydrous HF at -78°C. React at 0°C for 60 mins. Evaporate HF under high vacuum. Extract peptide with ether (to remove scavengers) then 50% Acetic Acid/Water.

References

  • Review of Aggregation in SPPS: Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews. Link

  • Glycopeptide Synthesis: Buskas, T., Ingale, S., & Boons, G. J. (2006). Glycopeptides as versatile tools for glycobiology. Glycobiology. Link

  • Thioester Synthesis (Fmoc vs Boc): Mende, F., Behnke, T., & Seitz, O. (2016). Native Chemical Ligation of Hydrophobic Peptides Enabled by an Acid-Cleavable Lipid Tag. Angewandte Chemie. Link

  • Fmoc vs Boc Comparison: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link (The foundational text, though older, establishes the Boc baseline).

  • Modern Fmoc Methodology: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Safety Operating Guide

Safe Handling & Operational Logistics: Fmoc-L-2-(5-bromothienyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this substance as a high-risk unknown.

Fmoc-L-2-(5-bromothienyl)alanine is a specialized non-canonical amino acid. Unlike standard proteinogenic amino acids, specific toxicological data (LD50, mutagenicity) for this specific brominated thiophene derivative is often absent from public registries.

Therefore, you must operate under the Precautionary Principle . We do not merely manage the known irritant risks of the Fmoc group; we proactively manage the potential sensitizing and cumulative toxicity risks associated with halogenated heterocycles.

Critical Hazard Profile:

  • Physical State: Fine powder (High static, high inhalation risk).

  • Chemical Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

  • Hidden Hazard: Potential organosulfur/halogen sensitization.

  • Waste Class: Halogenated Organic (Strict segregation required).[1][2]

Hierarchy of Controls & PPE Selection

Effective safety is not just about wearing gear; it is about creating a barrier system. The following table outlines the required protection levels based on the specific operational phase.

PPE Specification Matrix
Operational PhaseRespiratory ProtectionDermal Protection (Hands)Ocular ProtectionBody Protection
Storage & Transport N/A (Sealed Container)Nitrile (Single layer, 4 mil)Safety GlassesLab Coat (Cotton/Poly)
Weighing (Solid) Fume Hood or N95 MaskNitrile (Single layer, 5 mil)Safety Goggles (Sealed)Lab Coat + Tyvek Sleeves
Solubilization (DMF/NMP) Fume Hood (Mandatory) Double Gloving (See Protocol below)Safety GogglesLab Coat + Chemical Apron
Waste Disposal Fume HoodNitrile (Double layer)Safety Goggles + Face ShieldLab Coat + Apron
The "Double-Glove" Protocol (Critical for Solubilization)

Once this compound is dissolved in polar aprotic solvents (DMF, NMP, DMSO) commonly used in peptide synthesis, the solvent becomes the primary permeation vector.

  • Inner Glove: Laminate film (e.g., Silver Shield™) or High-Performance Nitrile (0.11mm).

  • Outer Glove: Standard Nitrile (disposable).

    • Reasoning: DMF permeates standard nitrile in <10 minutes. The inner glove provides chemical resistance; the outer glove provides tactile grip and protects the expensive inner glove from physical tears.

Operational Workflow: From Storage to Synthesis

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

SafeHandling cluster_hazards Critical Hazard Zones Start Cold Storage (-20°C, Desiccated) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing Station (Static Control + Fume Hood) Equilibrate->Weighing Open only when dry Solubilization Solubilization (Solvent: DMF/NMP) Weighing->Solubilization Add Solvent to Solid Synthesis SPPS Coupling Solubilization->Synthesis Transfer immediately Waste Waste Segregation (Halogenated) Solubilization->Waste Spill Cleanup Synthesis->Waste Deprotection Fluids

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and strict segregation of the solubilization phase due to solvent toxicity.

Detailed Handling Protocols

Phase A: Weighing (The Static Risk)

Fmoc-amino acids are prone to static charging. This causes "fly-away" powder, which leads to mass inaccuracy and inhalation exposure.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing anti-static gun or a polonium strip near the balance. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.

  • Technique:

    • Place the receiving vessel (scintillation vial/centrifuge tube) on the balance.

    • Transfer solid gently. Do not dump.

    • Cap the vessel immediately after weighing.

    • Why? This prevents cross-contamination and moisture uptake (hygroscopic nature).

Phase B: Solubilization & Coupling
  • Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Ventilation: These solvents are reproductive toxins. Never handle outside a fume hood.

  • Spill Management:

    • If dry powder spills: Cover with a wet paper towel (to suppress dust) and wipe up.

    • If solution spills: Cover with absorbent pads. Treat used pads as Halogenated Waste .

Waste Disposal Logistics

Proper disposal is a legal and environmental requirement. Because this molecule contains Bromine (Br) , it changes your waste stream classification.

Waste CategoryContentsDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in clearly labeled "Hazardous Solid Waste" (Yellow bag).
Liquid Waste (A) Dissolved this compound in DMF/NMP.HALOGENATED ORGANIC WASTE . Do not mix with acetone/ethanol wash streams.
Liquid Waste (B) Rinsates from HPLC or glassware cleaning (high water content).Aqueous Waste (check local pH regulations).

Why Segregate Halogenated Waste? Incineration of halogenated compounds releases acidic gases (HBr, HCl). Disposal facilities charge a premium for this stream because they must use scrubbers to neutralize these gases. Mixing this with your standard non-halogenated solvents (Acetone, Methanol) contaminates the cheaper stream, significantly increasing your facility's disposal costs.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. The thiophene ring can cause respiratory sensitization in rare cases.

  • Eye Contact: Rinse for 15 minutes.[3][4] Do not rub. The crystalline solid can cause corneal abrasion.

  • Skin Contact: Wash with soap and water.[5][6][7][8][9][10] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols increase the permeability of the skin to the chemical.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Specific reference for Halogenated Organic handling). Link

  • PubChem. Compound Summary: Thiophene and Brominated Derivatives Toxicity Profile. National Library of Medicine. Link

  • University of Illinois Division of Research Safety. Chemical Waste Segregation: Halogenated Solvents. (Standard operational procedure for halogenated waste).[2][11] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.